Hsd17B13-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(1H-indol-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c22-15-9-12(5-6-18(15)26)20(27)25-17-7-8-29-19(17)21(28)24-11-13-10-23-16-4-2-1-3-14(13)16/h1-10,23,26H,11H2,(H,24,28)(H,25,27) |
InChI Key |
YGJDFURVOBVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-14: Unraveling the Mechanism of Action in Hepatocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that a loss-of-function variant in the HSD17B13 gene is associated with a reduced risk of progressive liver disease.[3][4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the well-characterized chemical probe BI-3231 and other novel inhibitory compounds. We consolidate key quantitative data, detail experimental methodologies, and present signaling pathways and experimental workflows through illustrative diagrams.
HSD17B13: A Key Regulator of Hepatic Lipid Metabolism
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[5][6] Primarily localized to the lipid droplets within hepatocytes, HSD17B13's expression is significantly upregulated in patients with NAFLD.[1][2][7] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[7] While its precise endogenous substrate and full range of activities are still under investigation, HSD17B13 is known to possess NAD+ dependent retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][8]
The Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic association between the loss-of-function HSD17B13 variant (rs72613567) and protection from chronic liver diseases provides a solid foundation for therapeutic intervention.[3] This genetic evidence suggests that inhibiting the enzymatic activity of HSD17B13 can mitigate the progression of liver disease. The development of potent and selective HSD17B13 inhibitors, therefore, represents a promising strategy for the treatment of NAFLD and NASH.
Mechanism of Action of HSD17B13 Inhibitors in Hepatocytes
The mechanism of action of HSD17B13 inhibitors is multifaceted, primarily revolving around the modulation of lipid metabolism and the attenuation of cellular stress within hepatocytes.
Reduction of Lipotoxicity and Triglyceride Accumulation
HSD17B13 inhibitors have demonstrated a significant capacity to counteract the detrimental effects of excess fatty acids in hepatocytes. In vitro studies using the potent and selective inhibitor BI-3231 have shown that it can effectively inhibit the lipotoxic effects induced by palmitic acid.[9] This includes a marked reduction in the accumulation of triglycerides within lipid droplets, a hallmark of hepatic steatosis.[9]
Regulation of Hepatic Lipid Metabolism Pathways
Recent mechanistic studies with novel HSD17B13 inhibitors have begun to elucidate the downstream signaling pathways affected by their action. One such inhibitor, compound 32, has been shown to regulate hepatic lipid metabolism by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[10] SREBP-1c is a master transcriptional regulator of lipogenesis, and its inhibition leads to a decrease in the synthesis of new fatty acids.
Restoration of Mitochondrial Function
Lipotoxicity in hepatocytes is often associated with mitochondrial dysfunction. Studies with BI-3231 have indicated that inhibition of HSD17B13 can lead to an increase in mitochondrial activity in vitro.[9] This suggests that by alleviating the lipid burden, HSD17B13 inhibitors may help restore normal mitochondrial function, which is crucial for cellular energy homeostasis and reducing oxidative stress.
Quantitative Data on HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has been accompanied by rigorous in vitro and in vivo characterization. The following tables summarize key quantitative data for prominent inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | 1 | [11] |
| BI-3231 | Mouse HSD17B13 | 13 | [11] |
| Compound 32 | Human HSD17B13 | 2.5 | [10] |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value | Reference |
| Water Solubility | Good | [8] |
| Permeability | Good | [8] |
| Metabolic Stability (Human Hepatocytes) | Medium | [8] |
| Metabolic Stability (Mouse Hepatocytes) | Medium | [8] |
| In Vivo Clearance | Rapid from plasma, but considerable hepatic exposure maintained over 48h | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are summaries of key experimental methodologies.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
-
Assay Principle: Measurement of the enzymatic activity of HSD17B13 using a substrate like estradiol and monitoring the production of the corresponding product.
-
Procedure:
-
Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.
-
Test compounds are added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, mass spectrometry).
-
IC50 values are calculated from the dose-response curves.
-
Hepatocellular Lipotoxicity Model
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary mouse hepatocytes.
-
Procedure:
-
Cells are cultured in standard growth medium.
-
To induce lipotoxicity, the medium is supplemented with a saturated fatty acid, typically palmitic acid, often complexed to bovine serum albumin (BSA).
-
Cells are co-treated with the HSD17B13 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Endpoints are assessed, which can include:
-
Triglyceride Accumulation: Staining with lipid-specific dyes like Oil Red O or Bodipy, followed by quantification.
-
Cell Viability: Assays such as MTT or LDH release.
-
Mitochondrial Activity: Measurement of mitochondrial respiration or membrane potential.
-
Gene Expression Analysis: qPCR or RNA-seq to evaluate changes in lipogenic and inflammatory gene expression.
-
-
Conclusion and Future Directions
The inhibition of HSD17B13 in hepatocytes presents a targeted and genetically validated approach for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors involves the amelioration of lipotoxicity, reduction of triglyceride accumulation through pathways like SREBP-1c/FAS, and restoration of mitochondrial health. The availability of potent and selective chemical probes like BI-3231 is facilitating a deeper understanding of the biological functions of HSD17B13.
Future research should focus on further elucidating the downstream signaling cascades affected by HSD17B13 inhibition, identifying its definitive endogenous substrates in the context of liver disease, and exploring the long-term efficacy and safety of HSD17B13 inhibitors in preclinical models and eventually in clinical trials. The continued development of novel inhibitors with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for translating this promising therapeutic strategy into a clinical reality for patients with chronic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
The Role of Hsd17B13 in NAFLD Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key player in the pathophysiology of non-alcoholic fatty liver disease (NAFLD). While its precise molecular functions are still under active investigation, a substantial body of evidence, particularly from human genetics, points towards a significant role for Hsd17B13 in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NAFLD, including non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the current understanding of Hsd17B13's role in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows. The paradoxical finding that loss-of-function variants in the HSD17B13 gene are protective against NAFLD progression has positioned this enzyme as a promising therapeutic target for the treatment of chronic liver diseases.
Introduction: Hsd17B13 in the Context of NAFLD
NAFLD is the most prevalent chronic liver disease globally, encompassing a spectrum of conditions ranging from benign hepatic steatosis to NASH, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1] The pathogenesis of NAFLD is complex, involving genetic predisposition, insulin resistance, and environmental factors.[1]
Hsd17B13, a member of the short-chain dehydrogenase/reductase superfamily, is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the livers of NAFLD patients.[3][4][5] Functionally, Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7]
The most compelling evidence for the role of Hsd17B13 in NAFLD comes from large-scale human genetic studies that have identified specific variants in the HSD17B13 gene associated with a reduced risk of NAFLD progression.[1][6][8] This has sparked significant interest in Hsd17B13 as a potential therapeutic target, with the hypothesis that inhibiting its activity could ameliorate liver damage in patients with NAFLD.
Quantitative Data on Hsd17B13 and NAFLD Progression
Genetic association studies have provided robust quantitative data on the protective effects of specific HSD17B13 variants against various stages of NAFLD. The most extensively studied variant is rs72613567, a splice variant that leads to a loss of function.
Table 1: Association of HSD17B13 rs72613567 Variant with NAFLD and Related Outcomes
| Outcome | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| Any Liver Disease | TA allele vs. T allele | 0.73 (pooled OR) | 0.61 - 0.87 | [8][9] |
| NAFLD | TA allele vs. T allele | 0.67 (pooled OR) | 0.52 - 0.86 | [6] |
| NASH | TA allele vs. Controls | 0.55 (adjusted OR) | 0.36 - 0.83 | [2] |
| Liver Cirrhosis | TA allele vs. T allele | 0.81 (pooled OR) | 0.76 - 0.88 | [8][9] |
| Hepatocellular Carcinoma (HCC) | TA allele vs. T allele | 0.64 (pooled OR) | 0.53 - 0.77 | [8][9] |
| Liver-Related Complications | Homozygous TA vs. Wild-Type | 0.004 (HR) | 0.00 - 0.64 | [2][10] |
Table 2: Association of HSD17B13 rs6834314 Variant with NAFLD
| Outcome | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| Reduced Inflammation & Fibrosis | G allele carriers | Associated with reduced severity | Not specified | [1] |
| Liver-Related Complications | Homozygous G vs. Wild-Type | 0.01 (HR) | 0.00 - 0.97 | [2][10] |
Table 3: Effect of Hsd17B13 on Liver Enzymes
| Condition | Effect of Protective Variants (e.g., rs72613567:TA) | Effect of Hsd17B13 Overexpression/Upregulation | Reference |
| Alanine Aminotransferase (ALT) | Associated with reduced levels | Overexpression in mice leads to increased serum ALT | [1][4][11] |
| Aspartate Aminotransferase (AST) | Associated with reduced levels | Overexpression in mice leads to increased serum AST | [1][4][11] |
Signaling Pathways and Molecular Interactions
The precise molecular mechanisms by which Hsd17B13 contributes to NAFLD progression are still being elucidated. However, several key pathways and interactions have been identified.
Regulation of Hsd17B13 Expression
Hepatic expression of Hsd17B13 is known to be upregulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[5] This places Hsd17B13 downstream of key metabolic signaling pathways that are often dysregulated in NAFLD.
Interaction with Adipose Triglyceride Lipase (ATGL)
Hsd17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides stored in lipid droplets. This interaction is thought to modulate lipolysis within hepatocytes, although the precise functional consequence is still under investigation.
Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in Hsd17B13 research.
Genotyping of HSD17B13 Variants
Objective: To identify the presence of specific single nucleotide polymorphisms (SNPs), such as rs72613567 and rs6834314, in patient cohorts.
Methodology: TaqMan SNP Genotyping Assay
-
DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Assay Components: Pre-designed TaqMan SNP Genotyping Assays containing specific primers and fluorescently labeled probes for the wild-type and variant alleles are used.
-
Real-Time PCR: The reaction is performed on a real-time PCR system. The assay mix includes DNA, TaqMan Genotyping Master Mix, and the specific SNP assay.
-
Allelic Discrimination: During PCR, the probes anneal to their specific target sequences. The 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher dye and generating a fluorescent signal. The instrument detects the signal from each allele-specific probe to determine the genotype.[12][13]
Methodology: rhAmp SNP Genotyping
-
Primer Design: Custom rhAmp primers are designed for the target SNP.[2]
-
PCR Amplification: The reaction is performed on a real-time PCR system using the rhAmp Genotyping Master Mix and the designed primers.
-
Data Analysis: The genotype is determined based on the amplification curves generated for each allele.[2]
Immunohistochemistry for Hsd17B13 in Liver Tissue
Objective: To visualize the localization and quantify the expression of Hsd17B13 protein in liver biopsy samples.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Hsd17B13.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted.
-
Analysis: The intensity and distribution of the staining are assessed microscopically.[4][14]
In Vitro Hsd17B13 Knockdown using siRNA
Objective: To study the functional consequences of reduced Hsd17B13 expression in cultured hepatocytes.
Methodology:
-
Cell Culture: Human hepatocyte cell lines (e.g., Huh7, HepG2) or primary human hepatocytes are cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically targeting Hsd17B13 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: The efficiency of knockdown is confirmed by measuring Hsd17B13 mRNA levels using qRT-PCR and protein levels by Western blotting.
-
Functional Assays: Downstream functional assays are performed, such as lipid accumulation assays (e.g., Oil Red O staining), measurement of triglyceride content, or analysis of gene expression changes.[15][16][17]
Generation and Analysis of Hsd17B13 Knockout Mice
Objective: To investigate the in vivo role of Hsd17B13 in mouse models of NAFLD.
Methodology:
-
Generation of Knockout Mice: Hsd17b13 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Hsd17b13 gene.
-
Genotyping: The genotype of the offspring is confirmed by PCR analysis of genomic DNA.
-
NAFLD Induction: Wild-type and knockout mice are fed a high-fat diet (HFD), a Western diet, or other NAFLD-inducing diets for a specified period.
-
Phenotypic Analysis: A comprehensive phenotypic analysis is performed, including:
-
Monitoring of body weight and food intake.
-
Measurement of serum levels of ALT, AST, cholesterol, and triglycerides.
-
Histological analysis of liver sections (H&E staining for steatosis and inflammation, Sirius Red for fibrosis).
-
Quantification of hepatic triglyceride content.
-
Gene and protein expression analysis of key markers of lipogenesis, inflammation, and fibrosis in the liver.[18][19]
-
Therapeutic Implications and Future Directions
The consistent finding that loss-of-function variants in HSD17B13 are protective against the progression of NAFLD has made it a highly attractive therapeutic target.[5] Several pharmaceutical companies are actively developing inhibitors of Hsd17B13, including small molecules and RNA interference (RNAi) therapeutics.[5] The goal of these therapies is to mimic the protective effect of the genetic variants by reducing the enzymatic activity or the expression of Hsd17B13.
Future research in this field will likely focus on:
-
Elucidating the precise enzymatic function and physiological substrates of Hsd17B13 in the liver.
-
Understanding the detailed molecular mechanisms by which Hsd17B13 loss-of-function protects against liver injury.
-
Evaluating the safety and efficacy of Hsd17B13 inhibitors in clinical trials for the treatment of NASH and other chronic liver diseases.
-
Investigating the potential interplay between Hsd17B13 and other genetic risk factors for NAFLD, such as PNPLA3 and TM6SF2.
Conclusion
Hsd17B13 has rapidly emerged from a relatively unknown protein to a key player in the pathogenesis of NAFLD. The strong protective signal from human genetics provides a solid foundation for its validation as a therapeutic target. While the wild-type protein appears to contribute to the progression of liver disease, likely through its enzymatic activity and interactions with lipid metabolism, its inactivation offers a promising avenue for the development of novel therapies for NAFLD and its severe complications. Continued research into the fundamental biology of Hsd17B13 will be crucial for the successful clinical translation of these findings.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aligos.com [aligos.com]
- 18. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-14 and its Effect on Lipid Droplet Metabolism: A Technical Guide
Disclaimer: Publicly available information on a specific inhibitor designated "Hsd17B13-IN-14" is not available at the time of this writing. This guide will provide an in-depth overview of the role of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in lipid droplet metabolism and the effects of its inhibition, drawing upon data from known inhibitors and genetic studies. This information serves as a proxy to understand the potential impact of a novel inhibitor like this compound.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2][3] Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[2] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
Hsd17B13 is known to catalyze the conversion of various bioactive lipids.[4] Its role in lipid droplet metabolism is multifaceted, influencing lipid storage and mobilization. Inhibition of Hsd17B13 is therefore being explored as a therapeutic strategy to mitigate the progression of NAFLD and other liver pathologies.
Quantitative Data on Hsd17B13 Inhibition
The following tables summarize quantitative data for known Hsd17B13 inhibitors. This data provides a benchmark for the expected potency and cellular effects of novel inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (μM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 0.004 (Ki) | --INVALID-LINK-- |
| Compound 1 | Human Hsd17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | --INVALID-LINK-- |
| Compound 1 | Human Hsd17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | --INVALID-LINK-- |
| Compound 24 | Human Hsd17B13 | Enzymatic | Estradiol | Potent (over 100-fold more than Compound 25) | --INVALID-LINK-- |
| Compound 25 | Human Hsd17B13 | Enzymatic | Estradiol | Less potent | --INVALID-LINK-- |
Table 2: Cellular Activity of Hsd17B13 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Potency | Reference |
| BI-3231 | Human Hepatocytes | Cellular Hsd17B13 activity | Estrone formation | Double-digit nanomolar | --INVALID-LINK-- |
| Compound 1 | Human Hepatocytes | Cellular Hsd17B13 activity | Estrone formation | Moderate activity | --INVALID-LINK-- |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Hsd17B13 inhibitors. Below are protocols for key experiments cited in the literature.
Hsd17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)[5]
-
Substrate (e.g., Estradiol, Retinol, or Leukotriene B4)[5]
-
Cofactor: NAD+[5]
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[6]
-
384-well assay plates
Procedure:
-
Add 50 nL of test compound diluted in DMSO to the wells of a 1534-well plate.[5]
-
Prepare a substrate mix containing the chosen substrate (e.g., 10 µM estradiol) and NAD+ (e.g., 1.4 mM) in assay buffer.[1][5]
-
Add 2 µL of the substrate mix to each well.[6]
-
Initiate the reaction by adding 2 µL of recombinant Hsd17B13 protein (e.g., 30 nM final concentration) to each well.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).[6]
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.[6]
-
Incubate for 1 hour at room temperature in the dark.[6]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Test compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermocycler
-
Western blotting reagents or other protein quantification methods
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).[7]
-
Harvest and resuspend the cells in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.[7][8]
-
Cool the tubes to room temperature.
-
Centrifuge the lysates to pellet aggregated proteins.[8]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Hsd17B13 protein at each temperature by Western blotting or other quantitative protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Lipid Droplet Staining and Quantification
This protocol allows for the visualization and quantification of changes in lipid droplet morphology and number upon treatment with an Hsd17B13 inhibitor.
Materials:
-
Hepatocyte cell line
-
Cell culture medium with oleic acid (to induce lipid droplet formation)
-
Test compound
-
Nile Red staining solution (e.g., 1 µg/mL in PBS)[9]
-
Formaldehyde or paraformaldehyde for fixation (optional)[10][11]
-
DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a suitable imaging plate or on coverslips.
-
Induce lipid droplet formation by treating cells with oleic acid-supplemented medium.
-
Treat cells with the test compound or vehicle for the desired duration.
-
Wash the cells with PBS.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes.[10]
-
Incubate the cells with Nile Red working solution for 10-30 minutes at room temperature, protected from light.[10][11]
-
Wash the cells with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope. Lipid droplets will appear as red/yellow fluorescent puncta.
-
Quantify lipid droplet number, size, and total area per cell using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the role of Hsd17B13 and the effects of its inhibitors.
Hsd17B13 Signaling in Lipid Metabolism
Caption: Hsd17B13 signaling in hepatocyte lipid metabolism.
Experimental Workflow for Hsd17B13 Inhibitor Characterization
Caption: Workflow for characterizing Hsd17B13 inhibitors.
Conclusion
Hsd17B13 is a key regulator of hepatic lipid metabolism, and its inhibition presents a promising therapeutic avenue for the treatment of NAFLD and related liver diseases. While specific data for "this compound" is not publicly available, the information and protocols presented in this guide, based on known inhibitors and genetic studies, provide a robust framework for its evaluation. The characterization of any novel Hsd17B13 inhibitor will rely on a combination of in vitro enzymatic assays, cellular target engagement studies, and detailed phenotypic analysis of its effects on lipid droplet metabolism. The methodologies and data presented herein offer a comprehensive resource for researchers, scientists, and drug development professionals working on this important therapeutic target.
References
- 1. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 10. emulatebio.com [emulatebio.com]
- 11. Lipid droplet detection with Nile red staining [bio-protocol.org]
An In-depth Technical Guide to the Enzymatic Activity of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a critical regulator of hepatic lipid metabolism and a key therapeutic target for chronic liver diseases. As a member of the short-chain dehydrogenases/reductases (SDR) family, it catalyzes the NAD+-dependent oxidation of various substrates. Elevated expression of HSD17B13 is strongly associated with the progression of non-alcoholic fatty liver disease (NAFLD), while genetic loss-of-function variants confer significant protection against steatohepatitis, fibrosis, and hepatocellular carcinoma. This guide provides a comprehensive technical overview of the enzymatic activity of HSD17B13, including its substrates, kinetic properties, and its role in pathophysiology, supplemented with detailed experimental protocols and quantitative data to support further research and drug development efforts.
Enzymatic Profile and Function
HSD17B13 is an integral component of hepatocyte lipid droplets, where it plays a pivotal role in lipid and retinol metabolism.[1][2] Its function as an NAD(P)+-dependent oxidoreductase involves the interconversion of hydroxysteroids and ketosteroids, among other potential substrates.[3]
Catalytic Activity and Substrates
The enzymatic activity of HSD17B13 is dependent on its localization to the lipid droplet and the presence of its NAD+ cofactor.[3][4] In vitro studies have demonstrated that HSD17B13 can catalyze the oxidation of a range of lipid substrates.
Confirmed and putative substrates include:
-
Steroids: 17beta-estradiol is oxidized to estrone.[5]
-
Retinoids: The enzyme exhibits robust retinol dehydrogenase (RDH) activity, converting all-trans-retinol to all-trans-retinal.[4][5] This is a rate-limiting step in the synthesis of retinoic acid, a crucial signaling molecule in hepatic stellate cells.[4]
-
Bioactive Lipids: Leukotriene B4 (LTB4), a pro-inflammatory mediator, has also been identified as a substrate.[2]
The catalytic mechanism involves a putative triad of key amino acids (S172, Y185, and K189) within the active site.[3]
Role in Pathophysiology
The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD and non-alcoholic steatohepatitis (NASH).[4][6][7] This increased enzymatic activity is believed to contribute to the progression of liver disease. Conversely, naturally occurring loss-of-function variants, such as the widely studied rs72613567 splice variant, are strongly associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma. This protective effect underscores the therapeutic potential of inhibiting HSD17B13 activity.
References
Hsd17B13-IN-14 as a chemical probe for liver disease research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. Hsd17B13-IN-14 is a novel, potent inhibitor of HSD17B13, showing promise as a chemical probe to elucidate the biological functions of this enzyme and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed (representative) experimental protocols for its use in liver disease research.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the conversion of various steroids and other lipids.[2] Elevated expression of HSD17B13 has been observed in patients with NAFLD.[3] The precise physiological role of HSD17B13 is still under investigation, but it is believed to be involved in hepatic lipid metabolism.[4] The protective effect of loss-of-function mutations suggests that inhibition of HSD17B13 enzymatic activity could be a viable therapeutic strategy for mitigating liver inflammation and fibrosis.[5]
This compound: A Potent Chemical Probe
This compound (also referred to as Compound 4 in some literature) is a small molecule inhibitor of HSD17B13. Its discovery provides a valuable tool for the pharmacological interrogation of HSD17B13 function in both in vitro and in vivo models of liver disease.
Chemical Properties
Below is a summary of the known chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S |
| Molecular Weight | 425.89 g/mol |
| Chemical Name | 2-(6-chloropyridin-3-yl)-N-(4-(trifluoromethoxy)benzyl)thiazole-4-carboxamide |
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound has been quantified against different substrates of HSD17B13.
| Substrate | IC₅₀ |
| Leukotriene B3 | ≤ 1 µM |
| Estradiol | ≤ 0.1 µM |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the evaluation of HSD17B13 inhibitors and have been adapted from established procedures in the field. Specific experimental conditions for this compound may vary and should be optimized.
In Vitro Enzymatic Assay
This protocol describes a biochemical assay to determine the potency of this compound against purified HSD17B13 enzyme.
Objective: To measure the IC₅₀ of this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: Estradiol or Leukotriene B3
-
Cofactor: NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
Detection Reagent (e.g., a fluorescent or luminescent NADH detection kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted inhibitor.
-
Add the recombinant HSD17B13 enzyme to each well.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (Estradiol or Leukotriene B3) and NAD⁺.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay
This protocol outlines a method to assess the activity of this compound in a cellular context.
Objective: To evaluate the ability of this compound to inhibit HSD17B13 activity in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Cell culture medium
-
Lipid-loading solution (e.g., oleic acid/palmitic acid mixture)
-
Cell lysis buffer
-
ELISA or Western blot reagents for detecting markers of liver injury or fibrosis (e.g., alpha-smooth muscle actin (α-SMA), collagen type I).
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce a disease phenotype by treating the cells with a lipid-loading solution for 24-48 hours to mimic steatosis.
-
Treat the lipid-loaded cells with a serial dilution of this compound for another 24-48 hours.
-
Harvest the cells and prepare cell lysates.
-
Analyze the cell lysates for markers of cellular stress, inflammation, or fibrosis using techniques such as Western blotting or ELISA.
-
Quantify the changes in marker expression relative to vehicle-treated controls.
Animal Model Studies
This section describes a general workflow for evaluating the efficacy of this compound in a preclinical animal model of NAFLD/NASH.
Objective: To assess the in vivo efficacy of this compound in reducing liver steatosis, inflammation, and fibrosis.
Animal Model:
-
Diet-induced obesity models (e.g., high-fat diet, Western diet) in mice (e.g., C57BL/6J).
-
Genetically modified models (e.g., ob/ob or db/db mice).[6]
Procedure:
-
Induce the NAFLD/NASH phenotype in the chosen animal model over a period of several weeks to months.
-
Randomize the animals into vehicle control and this compound treatment groups.
-
Administer this compound (e.g., via oral gavage) at a predetermined dose and frequency.
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum for markers of liver injury (ALT, AST) and metabolic parameters.
-
Perform histological analysis of liver sections (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Conduct gene expression analysis (qRT-PCR) or protein analysis (Western blot) on liver tissue to measure markers of inflammation and fibrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its evaluation.
Caption: Hypothesized mechanism of this compound action in hepatocytes.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a valuable new tool for the study of HSD17B13 in the context of liver disease. Its potency and selectivity make it a suitable chemical probe for dissecting the molecular mechanisms by which HSD17B13 contributes to the pathogenesis of NAFLD and NASH. Further preclinical evaluation of this compound is warranted to determine its full therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing this promising new inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide
Executive Summary: The identification of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key modulator of liver health has marked a pivotal moment in hepatology research. Strongly validated by human genetics, where loss-of-function variants are associated with a significantly reduced risk of chronic liver diseases, HSD17B13 has emerged as a high-priority therapeutic target. This has catalyzed a robust drug discovery effort, yielding a pipeline of novel inhibitors aimed at mimicking the protective genetic phenotype. This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery, mechanism, and ongoing clinical development of HSD17B13 inhibitors, detailing the experimental methodologies and presenting key data for comparative analysis.
Genetic Validation: The Bedrock of HSD17B13 as a Therapeutic Target
The foundation for targeting HSD17B13 is built upon compelling human genetic evidence. Genome-wide association studies (GWAS) have been instrumental in uncovering the link between variations in the HSD17B13 gene and liver disease susceptibility.
A landmark discovery was the identification of a splice variant (rs72613567:TA), which results in a loss of function of the HSD17B13 protein.[1] This variant is strongly and consistently associated with a reduced risk of developing a spectrum of chronic liver diseases, including:
-
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD).[2][3]
-
Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1][4]
Proposed Mechanism and Signaling Pathway
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] While its precise physiological substrate remains an area of active investigation, it is known to possess retinol dehydrogenase activity and is implicated in steroid and lipid metabolism.[8]
Current research suggests that HSD17B13 expression is transcriptionally regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[9][10] SREBP-1c is a master regulator of lipogenesis. The induction of HSD17B13 appears to be part of a broader lipogenic program that, when dysregulated, contributes to lipid accumulation (steatosis), a hallmark of MASH.[9] By inhibiting HSD17B13, the aim is to disrupt this pathogenic process, thereby reducing lipotoxicity, inflammation, and the progression to fibrosis.
Discovery of HSD17B13 Inhibitors
The pursuit of HSD17B13 inhibitors has progressed along two main fronts: small molecules and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitor Discovery
The discovery of small molecule inhibitors typically follows a well-defined path from initial screening to lead optimization.
High-throughput screening (HTS) campaigns have been conducted using purified recombinant HSD17B13 enzyme to identify initial chemical starting points.[11][12] These efforts led to the identification of several distinct chemical series.
One of the first well-characterized chemical probes is BI-3231 , discovered by Boehringer Ingelheim through an HTS campaign that identified a moderately active phenol-containing compound.[12] Subsequent structure-activity relationship (SAR) optimization led to BI-3231, a potent and selective inhibitor with a strong dependency on the cofactor NAD+ for binding.[12][13]
Inipharm is developing INI-822 , the first small molecule inhibitor of HSD17B13 to advance into clinical trials.[6][14] This orally delivered candidate has demonstrated anti-fibrotic effects in preclinical models and induces changes in lipid metabolism consistent with the protective genetic variant.[6][15][16]
Enanta Pharmaceuticals has also identified multiple series of potent and selective inhibitors, such as EP-036332 , which have shown hepatoprotective effects in preclinical models of both acute and chronic liver injury.[7][17][18]
RNA Interference (RNAi) Therapeutics
-
Rapirosiran (ALN-HSD): Developed by Alnylam and Regeneron, this agent has shown robust and durable knockdown of HSD17B13 mRNA in Phase 1 studies.[22][23]
-
ARO-HSD: Arrowhead Pharmaceuticals' candidate has also demonstrated strong target engagement, significantly reducing both HSD17B13 mRNA and protein levels in patients.[14][21]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent HSD17B13 inhibitors based on published preclinical data.
Table 1: Small Molecule Inhibitor Potency and Selectivity
| Compound | Originator | Type | hHSD17B13 IC₅₀ (nM) | mHSD17B13 IC₅₀ (nM) | Selectivity vs. HSD17B11 | Reference(s) |
| BI-3231 | Boehringer Ingelheim | Chemical Probe | 1 | 13 | >10,000-fold | [12][14][24] |
| INI-822 | Inipharm | Clinical Candidate | Potent & Selective | N/A | Favorable | [6][16] |
| EP-036332 | Enanta | Preclinical | 14 | 2.5 | >7,000-fold | [7][25] |
| EP-040081 | Enanta | Preclinical | 79 | 74 | >1,265-fold | [17] |
Note: Data for INI-822 is described qualitatively in public disclosures. h/m refers to human/mouse enzyme.
Table 2: Clinical Development Status of HSD17B13 Inhibitors
| Compound/Candidate | Originator(s) | Modality | Indication | Development Phase | ClinicalTrials.gov ID | Reference(s) |
| INI-822 | Inipharm | Small Molecule | MASH/Fibrosis | Phase 1 | NCT05945537 | [6][14][26] |
| Rapirosiran (ALN-HSD) | Alnylam / Regeneron | RNAi (siRNA) | MASH | Phase 2 Planned | NCT04565717 | [22][23] |
| ARO-HSD | Arrowhead | RNAi (siRNA) | MASH / ALD | Phase 1/2 | NCT04202354 | [14][21] |
Key Experimental Protocols
The development of HSD17B13 inhibitors relies on a suite of standardized assays and models to assess potency, selectivity, and efficacy.
Biochemical (Enzymatic) Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound on the purified HSD17B13 enzyme.
-
Methodology:
-
Enzyme Source: Recombinant, purified human or mouse HSD17B13, often expressed in Sf9 insect cells.[11]
-
Reagents: Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), enzyme (50-100 nM), substrate (e.g., 10-50 µM estradiol or leukotriene B4), and cofactor (NAD+).[11]
-
Procedure: The test compound is pre-incubated with the enzyme and NAD+. The reaction is initiated by adding the substrate.
-
Detection: The reaction progress is monitored by measuring either the formation of the oxidized product (e.g., estrone) or the production of NADH.
-
Analysis: IC₅₀ values are calculated from the dose-response curves.
-
Cellular Target Engagement Assay
-
Objective: To confirm that the inhibitor can access and engage HSD17B13 in a cellular environment.
-
Methodology:
-
Cell System: Human embryonic kidney (HEK293) cells stably overexpressing human or mouse HSD17B13 are commonly used.[7][25]
-
Procedure: Cells are treated with varying concentrations of the inhibitor for a set period. A known HSD17B13 substrate (e.g., estradiol) is then added to the culture medium.[7]
-
Detection: After incubation, the cell culture medium is collected, and the conversion of the substrate to its product is quantified using LC-MS.[17]
-
Analysis: Cellular IC₅₀ values are determined to assess potency in a more physiologically relevant context than a biochemical assay.
-
Preclinical In Vivo Efficacy Models
-
Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of inhibitors in animal models of liver disease.
-
Methodology:
-
Animal Models:
-
Diet-Induced MASH Models: Mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) develop key features of MASH, including steatosis, inflammation, and fibrosis.[7][28] Other models include high-fat or Western diets.[29]
-
Acute Injury Models: Adenoviral models can be used to study acute liver injury and the protective effects of inhibitors.[7]
-
-
Administration: Compounds are administered via a clinically relevant route, such as oral gavage for small molecules.[17]
-
Endpoints:
-
Biochemical: Measurement of serum ALT and AST levels.
-
Histopathology: Liver tissue is examined for changes in steatosis, inflammation, hepatocyte ballooning, and fibrosis (e.g., using Sirius Red staining for collagen).
-
Gene Expression: qPCR analysis of liver tissue for markers of fibrosis (e.g., Col1a1, Tgfb) and inflammation.[17][18]
-
Metabolomics: Analysis of liver and plasma to identify changes in lipid profiles and other metabolites to understand the mechanism of action and confirm target engagement.[7]
-
-
Conclusion and Future Outlook
The journey from a genetic observation to a pipeline of clinical-stage drug candidates for HSD17B13 has been remarkably rapid and focused. The strong genetic validation provides a high degree of confidence in the target, a rare advantage in drug development. Both small molecule and RNAi approaches have demonstrated potent and selective target engagement in preclinical and early clinical studies.
Key future challenges will involve demonstrating clear clinical efficacy, particularly in reversing or halting the progression of liver fibrosis in large-scale human trials. Further elucidation of the enzyme's primary physiological substrates and downstream pathways will continue to refine our understanding of its role in liver pathophysiology. The ongoing clinical trials for candidates like INI-822 and the RNAi therapeutics will be critical in determining whether the profound genetic promise of inhibiting HSD17B13 can be translated into a transformative therapy for millions of patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
- 14. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 15. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 16. cn-bio.com [cn-bio.com]
- 17. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 18. drughunter.com [drughunter.com]
- 19. Regeneron and Alnylam to find new RNAi drugs for NASH disease - Pharmaceutical Technology [pharmaceutical-technology.com]
- 20. Regeneron and Alnylam Pharmaceuticals Announce Collaboration to Discover New Treatments for Nonalcoholic Steatohepatitis (NASH) | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 21. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 22. Alnylam Pharmaceuticals Press Release | Sep 15, 2022 | Alnylam and Regeneron Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy [investors.alnylam.com]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. enanta.com [enanta.com]
- 26. businesswire.com [businesswire.com]
- 27. enanta.com [enanta.com]
- 28. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Deep Dive into its Therapeutic Potential for Chronic Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and alcohol-related liver disease (ALD). Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, inflammation, fibrosis, and hepatocellular carcinoma. This has spurred significant interest in the development of HSD17B13 inhibitors as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the core biology of HSD17B13, the therapeutic rationale for its inhibition, quantitative data supporting its role in liver disease, detailed experimental protocols for its study, and a look into the current landscape of drug development.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, enzymes involved in steroid hormone and lipid metabolism.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][3] Localized to the surface of lipid droplets within hepatocytes, HSD17B13 is implicated in several key cellular processes that contribute to the progression of liver disease.
The primary mechanism of HSD17B13 appears to be linked to its enzymatic activity, which includes retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] Dysregulation of retinoid metabolism is a known factor in liver inflammation and fibrosis. Furthermore, HSD17B13 is believed to interact with other lipid droplet-associated proteins, such as adipose triglyceride lipase (ATGL) and its coactivator CGI-58, to modulate lipolysis and lipid homeostasis within hepatocytes.[3][4][5] Overexpression of HSD17B13 can lead to increased lipid droplet accumulation and can activate hepatic stellate cells, key drivers of liver fibrosis, potentially through a TGF-β1 signaling pathway.[4][6]
Genetic Validation: The Protective Effect of HSD17B13 Loss-of-Function
The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. A specific splice variant, rs72613567:TA , results in a truncated, inactive protein.[7] Meta-analyses of large patient cohorts have consistently shown that carriers of this variant have a significantly reduced risk of developing advanced liver disease.
| Liver Disease Outcome | Odds Ratio (OR) [95% CI] for rs72613567:TA Carriers vs. Non-Carriers | Citation |
| Any Liver Disease | 0.73 [0.61-0.87] | [8][9] |
| Liver Cirrhosis | 0.81 [0.76-0.88] | [8][9] |
| Hepatocellular Carcinoma (HCC) | 0.64 [0.53-0.77] | [8][9][10] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.67 [0.52-0.86] | [10] |
These data provide strong genetic validation for the hypothesis that inhibiting HSD17B13 activity will be protective against the progression of chronic liver diseases. Other loss-of-function variants, such as rs6834314 and the P260S mutation (rs62305723), have also been associated with reduced severity of NAFLD, including decreased inflammation and ballooning.[4][10]
Signaling Pathways and Molecular Interactions
The molecular mechanisms underlying the protective effects of HSD17B13 inhibition are multifaceted and involve intricate signaling networks within the liver.
HSD17B13 expression is induced by the nuclear receptor LXRα via the transcription factor SREBP-1c, a key regulator of lipid metabolism.[1] Active HSD17B13 then influences downstream pathways. Its retinol dehydrogenase activity impacts retinoid signaling, while its presence on lipid droplets affects lipid storage and breakdown. A critical pathogenic role of HSD17B13 is its ability to promote the activation of hepatic stellate cells, the primary fibrogenic cells in the liver, through pathways that may involve TGF-β1.[6] Loss-of-function variants or pharmacological inhibition of HSD17B13 disrupts these processes, leading to a reduction in liver injury and fibrosis.
The interaction of HSD17B13 with other key proteins in lipid metabolism provides further insight into its function.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for α-β hydrolase domain 5 (ABHD5/CGI-58) and adipose triglyceride lipase (ATGL/PNPLA2) in lipid metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 gene variants and their protective effects in liver
An In-depth Technical Guide to HSD17B13 Gene Variants and Their Protective Effects in Liver Disease
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases.[1][2][3][4] While its overexpression is linked to increased lipid accumulation, certain genetic variants resulting in a loss of enzymatic function have been robustly associated with protection against the progression of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and subsequent fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][5][6][7] This discovery has positioned HSD17B13 as a promising therapeutic target.[7][8][9][10] This technical guide provides a comprehensive overview of HSD17B13, its protective variants, the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.
Molecular Biology of HSD17B13
HSD17B13 is a member of the hydroxysteroid (17β) dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[3][11][12] Unlike other family members, HSD17B13 expression is largely restricted to hepatocytes.[1][11]
-
Subcellular Localization: Within hepatocytes, HSD17B13 is exclusively localized to the surface of lipid droplets (LDs), organelles central to neutral lipid storage and metabolism.[1][2][8] Its N-terminal sequence (amino acids 1-28) is essential for this specific targeting.[1]
-
Enzymatic Function: The precise physiological substrate of HSD17B13 is an area of active investigation. Studies have demonstrated that it possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][13] It is also implicated in the metabolism of other bioactive lipids and steroids.[2][13][14]
-
Transcriptional Regulation: The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipid metabolism.[2][6]
Protective Genetic Variants of HSD17B13
Several loss-of-function variants in the HSD17B13 gene have been identified that confer protection against chronic liver disease.
-
rs72613567:TA Splice Variant: This is the most extensively studied variant.[2] The insertion of an adenine (TA allele) at a splice donor site near exon 6 results in a truncated, enzymatically inactive protein.[6][15] This variant is consistently associated with a reduced risk of developing both NAFLD and ALD, and progressing to more severe outcomes like steatohepatitis (NASH), fibrosis, and HCC.[1][5][7]
-
Other Protective Variants: Other loss-of-function variants have also been identified, including a protein-truncating variant rs143404524 and a missense variant rs62305723 (p.P260S) .[1][14] The rs6834314 variant has been linked to lower inflammation scores in patients with NAFLD.[7]
Mechanisms of Hepatoprotection
The loss of HSD17B13 function appears to protect the liver through several interconnected mechanisms. The wild-type, active enzyme is pathogenic, and its absence is beneficial. Overexpression of active HSD17B13 promotes lipid accumulation and can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6][11]
-
Reduced Inflammation and Fibrosis: The protective effect of the rs72613567 variant on fibrosis is significantly mediated by a reduction in hepatocyte ballooning and portal inflammation, key histological features of NASH.[16]
-
Altered Lipid Metabolism: The rs72613567 variant is associated with increased levels of phospholipids, such as phosphatidylcholines and phosphatidylethanolamines, in the liver.[2] These are essential components of the lipid droplet membrane. The variant is also linked to decreased pyrimidine catabolism, a pathway identified as a potential mediator of its anti-fibrotic effect.[17]
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: Active HSD17B13 can promote the activation of HSCs, contributing to fibrosis.[6][18] Recent evidence suggests this may occur through the upregulation of Transforming Growth Factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[19] Loss-of-function variants are hypothesized to prevent this profibrotic signaling cascade.
Below is a diagram illustrating the transcriptional regulation of HSD17B13.
Caption: Transcriptional regulation of the HSD17B13 gene in hepatocytes.
The following diagram illustrates the proposed mechanism of HSD17B13-mediated liver injury and the protective effect of its loss-of-function variants.
Caption: Proposed pathogenic vs. protective roles of HSD17B13 variants.
Quantitative Data on Protective Effects
Human genetic studies have consistently demonstrated the protective association of HSD17B13 loss-of-function variants with various liver diseases and histological features.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Liver Disease Risk
| Disease Outcome | Population/Study Type | Odds Ratio (OR) per TA allele | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|---|
| Any Liver Disease | Meta-analysis (n=564,702) | 0.73 | 0.61 - 0.87 | [5] |
| Alcoholic Liver Disease (Heterozygotes) | WES study (n=46,544) | 0.58 (42% risk reduction) | Not Specified | [1] |
| Alcoholic Liver Disease (Homozygotes) | WES study (n=46,544) | 0.47 (53% risk reduction) | Not Specified | [1][7] |
| Liver Cirrhosis | Meta-analysis (n=559,834) | 0.81 | 0.76 - 0.88 | [5] |
| Alcoholic Cirrhosis (Heterozygotes) | WES study (n=46,544) | 0.58 (42% risk reduction) | Not Specified | [1] |
| Alcoholic Cirrhosis (Homozygotes) | WES study (n=46,544) | 0.27 (73% risk reduction) | Not Specified | [1] |
| Hepatocellular Carcinoma (HCC) | Meta-analysis (n=183,179) | 0.64 | 0.53 - 0.77 | [5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Multiple Studies | Protective | Varies by study |[1][7] |
Table 2: Impact of HSD17B13 rs72613567 on Histological Features of NAFLD
| Histological Feature | Effect of TA Allele | Mediation of Anti-Fibrotic Effect | Reference |
|---|---|---|---|
| Steatosis | No significant change | Not a mediator | [16] |
| Lobular Inflammation | No significant change | Not a mediator | [16] |
| Hepatocyte Ballooning | Reduced Severity (β= -0.05) | 50% | [16] |
| Portal Inflammation | Reduced Severity (β= -0.03) | 30% | [16] |
| Fibrosis | Reduced Severity | - |[5][16] |
Experimental Protocols
Reproducible and robust experimental methods are crucial for investigating HSD17B13 function.
HSD17B13 Enzymatic Activity Assay
This protocol describes a method to measure the retinol dehydrogenase activity of recombinant HSD17B13.
Objective: To quantify the conversion of a substrate (e.g., retinol) to its product by HSD17B13.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant human or mouse HSD17B13 (e.g., His-tagged) in an appropriate system, such as Sf9 insect cells using a baculovirus vector or E. coli.[20]
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tags) followed by size-exclusion chromatography to ensure high purity.[20]
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
In a 96-well plate, combine the purified HSD17B13 enzyme, the cofactor NAD+ (e.g., 1 mM final concentration), and the substrate (e.g., all-trans-retinol, 50 µM final concentration).
-
For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., BI-3231) before adding the substrate.[21]
-
-
Detection Method (Coupled-Enzyme Luminescence):
-
Use a commercial kit like NAD-Glo™ (Promega) that detects the NADH produced during the dehydrogenase reaction.[20]
-
Following incubation (e.g., 60 minutes at 37°C), add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The light output is directly proportional to the amount of NADH produced and thus to the enzyme's activity.
-
-
Alternative Detection (Mass Spectrometry):
-
Stop the reaction (e.g., by adding acetonitrile).
-
Use RapidFire Mass Spectrometry (RF-MS) to directly measure the conversion of substrate to product, offering high throughput and specificity.[20]
-
Immunohistochemistry (IHC) for HSD17B13 in Liver Tissue
Objective: To visualize the expression and localization of HSD17B13 protein in liver biopsy samples.
Methodology:
-
Tissue Preparation:
-
Fix fresh liver tissue in 10% neutral buffered formalin and embed in paraffin (FFPE blocks).
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides (e.g., 60°C for 1 hour).
-
Deparaffinize sections by immersing in xylene (2-3 changes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-40 minutes). Cool to room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with buffer (e.g., PBS or TBS).
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with a validated primary antibody against HSD17B13 at an optimized dilution overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Visualization:
-
Wash and add a chromogen substrate like DAB (3,3'-diaminobenzidine). Monitor for color development (brown precipitate).
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear in xylene, and mount with a permanent mounting medium.
-
Examine under a light microscope. HSD17B13 will appear as a brown stain, often in a pattern consistent with lipid droplet association within hepatocytes.
-
In Vitro Lipid Droplet Accumulation Assay
Objective: To assess the effect of HSD17B13 expression on lipid droplet formation in hepatocytes.
Methodology:
-
Cell Culture and Transfection:
-
Culture human hepatocyte cell lines (e.g., Huh7 or HepG2) in standard media (e.g., DMEM with 10% FBS).
-
Transfect cells with expression vectors encoding wild-type HSD17B13, a variant (e.g., rs72613567-derived transcript), or an empty vector control. Fluorescent tags (e.g., GFP) can be used for visualization.[1]
-
-
Lipid Loading:
-
24 hours post-transfection, induce lipid droplet formation by treating cells with oleic acid (OA) complexed to BSA (e.g., 400 µM OA for 24 hours).[15]
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for neutral lipids using a fluorescent dye like BODIPY 493/503 or Nile Red.
-
Stain nuclei with DAPI.[15]
-
-
Analysis:
-
Visualize cells using confocal microscopy.
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ). Compare results between cells expressing wild-type HSD17B13, the variant, and the control. Overexpression of wild-type HSD17B13 is expected to increase the number and size of lipid droplets.[2]
-
Therapeutic Targeting of HSD17B13
The strong genetic validation for the protective effect of HSD17B13 loss-of-function has made it a high-priority target for the treatment of NASH and other fibrotic liver diseases.[10]
-
RNA Interference (RNAi):
-
Rapirosiran (ALN-HSD): An N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) designed for hepatocyte-specific delivery. A Phase 1 study in healthy adults and patients with MASH demonstrated that rapirosiran was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction).[22] These results support its continued development.[22]
-
-
Small Molecule Inhibitors:
-
Several companies are developing orally-delivered small molecule inhibitors of HSD17B13's enzymatic activity.[9][10]
-
INI-822: This is a first-in-class small molecule inhibitor that has entered Phase 1 clinical trials.[10] Preclinical data showed it decreased fibrotic proteins in a human liver-on-a-chip model and altered lipid profiles in vivo, consistent with target engagement.[23][24]
-
BI-3231: A potent and selective HSD17B13 inhibitor developed as a chemical probe for open science to help elucidate the enzyme's function.[21] Subsequent research has led to the discovery of inhibitors with more robust in vivo anti-MASH activity.[25]
-
Challenges and Future Directions
Despite the promising human genetic data, some challenges and questions remain.
-
Discrepancies in Mouse Models: Studies using HSD17B13 knockout mice have yielded conflicting results. Some studies showed that a complete lack of the gene failed to protect against diet-induced steatosis and injury, and in some cases, worsened the phenotype.[1][26][27] This suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in knockout models that may not be present in humans with splice variants.[26][27]
-
Elucidating Substrate and Function: The full range of physiological substrates for HSD17B13 and its precise role in lipid droplet remodeling and signaling remain to be fully characterized.[8][13][28] Identifying the key disease-relevant substrate is a major goal of ongoing research.
-
Future Research: Advanced models, such as induced pluripotent stem cell (iPSC)-derived hepatocytes and co-culture systems with stellate cells, may help dissect the human-specific mechanisms of HSD17B13 action and resolve the discrepancies observed in mouse models.[7][8][28] Further work is needed to understand the interplay between HSD17B13 and other genetic risk factors for liver disease, such as PNPLA3 and TM6SF2.[1]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 7. mdpi.com [mdpi.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 11. mdpi.com [mdpi.com]
- 12. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. enanta.com [enanta.com]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inipharm.com [inipharm.com]
- 24. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 25. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Role of HSD17B13 in Alcoholic Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcoholic liver disease (ALD) remains a significant global health burden, with a spectrum of pathologies ranging from simple steatosis to alcoholic hepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). While chronic excessive alcohol consumption is the primary driver, the progression of ALD is highly variable, suggesting a strong genetic component. Recently, genome-wide association studies (GWAS) have identified a compelling link between loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and a reduced risk of developing severe forms of ALD. This technical guide provides an in-depth overview of the current understanding of the HSD17B13-ALD connection, focusing on the underlying molecular mechanisms, genetic evidence, and experimental methodologies, to inform further research and therapeutic development.
HSD17B13: A Liver-Specific, Lipid Droplet-Associated Enzyme
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is transcriptionally regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[1] While its precise physiological functions are still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[3] This enzymatic activity appears to be central to its role in liver pathology. The protein's localization to lipid droplets suggests a role in lipid metabolism and homeostasis.[1][2]
Genetic Evidence: The Protective Effect of HSD17B13 Loss-of-Function Variants
A substantial body of evidence from human genetic studies has established a strong association between a splice variant in HSD17B13, rs72613567:TA, and protection against ALD and its progression. This variant leads to the production of a truncated, non-functional protein.[4] Meta-analyses of multiple cohorts have consistently demonstrated the protective effect of this variant.
Table 1: Meta-analysis of the Association between HSD17B13 rs72613567:TA Variant and Risk of Alcoholic Liver Disease and its Complications
| Outcome | Comparison | Pooled Odds Ratio (95% CI) | P-value | Reference(s) |
| Alcoholic Liver Disease (ALD) | TA allele vs. T allele | 0.82 (0.74 - 0.90) | <0.05 | [2] |
| Alcoholic Cirrhosis | TA allele vs. T allele | 0.77 (0.65 - 0.90) | <0.05 | [2] |
| Hepatocellular Carcinoma (HCC) in ALD | TA allele vs. T allele | 0.64 (0.46 - 0.87) | 0.005 | [2] |
| Alcoholic Liver Disease | Heterozygotes (T/TA) | 0.58 (Relative risk reduction) | - | [1] |
| Alcoholic Liver Disease | Homozygotes (TA/TA) | 0.47 (Relative risk reduction) | - | [1] |
| Alcoholic Cirrhosis | Heterozygotes (T/TA) | 0.58 (Relative risk reduction) | - | [1] |
| Alcoholic Cirrhosis | Homozygotes (TA/TA) | 0.27 (Relative risk reduction) | - | [1] |
Molecular Mechanisms of Protection
The precise mechanisms by which HSD17B13 loss-of-function confers protection against ALD are an active area of investigation. The leading hypothesis centers on the enzymatic activity of HSD17B13 and its role in retinol metabolism and lipid droplet dynamics.
Signaling Pathway
The transcriptional regulation of HSD17B13 is initiated by the activation of LXRα, a key regulator of lipid metabolism. LXRα, in turn, induces the expression of SREBP-1c, which directly binds to the promoter of the HSD17B13 gene to drive its transcription.[1]
Interaction with PNPLA3
The PNPLA3 I148M variant is a well-established risk factor for ALD. Interestingly, the protective effect of the HSD17B13 rs72613567 variant appears to mitigate the increased risk conferred by the PNPLA3 variant.[1][4] One proposed mechanism for this interaction is that the HSD17B13 loss-of-function variant is associated with reduced PNPLA3 mRNA expression.[1]
Experimental Protocols
Genotyping of HSD17B13 rs72613567 Variant
1. DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit).
2. Genotyping Assays:
-
TaqMan SNP Genotyping Assay: This is a real-time PCR-based method.
-
Principle: Allele-specific TaqMan probes with different fluorescent dyes are used to detect the T and TA alleles.
-
Reaction Mix: TaqMan Genotyping Master Mix, SNP-specific assay mix (primers and probes), and genomic DNA.
-
Cycling Conditions: Standard real-time PCR cycling conditions as per the manufacturer's protocol.
-
Analysis: Allelic discrimination is performed by measuring the fluorescence of the two dyes.
-
-
rhAmp SNP Genotyping Assay: This is another real-time PCR-based method known for its high specificity.
-
Principle: A three-primer system with RNase H2-dependent cleavage of a blocked primer enables allele-specific amplification.
-
Reaction Mix: rhAmp Genotyping Master Mix, rhAmp SNP Assay mix (primers), and genomic DNA.
-
Cycling Conditions: Standard real-time PCR cycling conditions as per the manufacturer's protocol.
-
Analysis: Allelic discrimination is based on the amplification curve generated from the allele-specific reaction.
-
HSD17B13 Retinol Dehydrogenase Activity Assay
1. Cell Culture and Transfection:
-
HEK293 or HepG2 cells are cultured in appropriate media.
-
Cells are transiently transfected with expression vectors encoding wild-type or variant HSD17B13, or an empty vector as a control.
2. Substrate Treatment:
-
Transfected cells are treated with all-trans-retinol (typically 2-5 µM) for a defined period (e.g., 6-8 hours).
3. Retinoid Extraction and Analysis:
-
Cells and media are harvested, and retinoids are extracted using a suitable organic solvent (e.g., hexane).
-
The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
The amount of retinaldehyde and retinoic acid produced is normalized to the total protein concentration in the cell lysate.
-
The enzymatic activity of HSD17B13 variants is compared to that of the wild-type protein and the empty vector control.
Immunohistochemistry for HSD17B13 in Liver Tissue
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) liver biopsy sections (4-5 µm) are deparaffinized and rehydrated.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
3. Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are blocked with a non-specific protein block (e.g., serum from the secondary antibody host species).
-
Sections are incubated with a primary antibody specific for HSD17B13.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), followed by counterstaining with hematoxylin.
4. Analysis:
-
The staining intensity and localization of HSD17B13 within hepatocytes (e.g., cytoplasmic, lipid droplet-associated) are assessed by a pathologist.
Experimental Workflow for Functional Analysis
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-14 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4][5] This protective association has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.[2][4] Hsd17B13 exhibits enzymatic activity towards various substrates, including retinol, estradiol, and leukotrienes.[1] In vitro assays are crucial for the characterization of Hsd17B13 activity and for the screening and validation of potential inhibitors like Hsd17B13-IN-14.
These application notes provide detailed protocols for two key in vitro assays to assess the activity and inhibition of Hsd17B13: a biochemical assay using purified recombinant protein and a cell-based retinol dehydrogenase (RDH) activity assay.
Data Presentation: Hsd17B13 Inhibitor Potency
While specific quantitative data for this compound was not found in the public domain, the following table summarizes the in vitro potency of other known Hsd17B13 inhibitors to serve as a reference for data presentation.
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Source |
| BI-3231 | Enzymatic (human) | Estradiol | Ki < 10 nM | [6] |
| Enzymatic (mouse) | Estradiol | Ki < 10 nM | [6] | |
| Cellular (human) | - | IC50 < 100 nM | [6] | |
| HSD17B13-IN-23 | Enzymatic | Estradiol | IC50 < 0.1 µM | [7] |
| Enzymatic | Leukotriene B3 | IC50 < 1 µM | [7] | |
| Compound 1 | Enzymatic | β-estradiol | IC50 (biochemical) | [8] |
| Compound 2 | Enzymatic | β-estradiol | IC50 (biochemical) | [8] |
Signaling Pathway
The expression of Hsd17B13 is regulated by key transcription factors involved in lipid metabolism. The following diagram illustrates the upstream regulation of Hsd17B13 expression.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. origene.com [origene.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibition in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[2] Its inhibition is a promising strategy for the treatment of NASH. While a specific inhibitor designated "Hsd17B13-IN-14" is not extensively documented in publicly available literature, this document provides a comprehensive overview of the application of various HSD17B13 inhibitors in preclinical mouse models of NASH, including antisense oligonucleotides (ASOs), short hairpin RNA (shRNA), and small molecule inhibitors.
Data Presentation: HSD17B13 Inhibitors in Murine NASH Models
The following table summarizes the quantitative data from studies utilizing different modalities to inhibit Hsd17b13 in mouse models of NASH.
| Inhibitor Type | Specific Agent | Dosage | Route of Administration | Mouse Model | Treatment Duration | Key Outcomes |
| Antisense Oligonucleotide (ASO) | Hsd17b13 ASO | 10, 25, or 50 mg/kg | Subcutaneous injection, once weekly | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | 4 weeks (therapeutic) | Dose-dependent reduction in hepatic Hsd17b13 gene expression; significant reduction in hepatic steatosis; no significant effect on hepatic fibrosis.[3][4] |
| Short Hairpin RNA (shRNA) | AAV8-shHsd17b13 | 1 x 10¹¹ virus particles | Intraperitoneal injection, single dose | High-Fat Diet (HFD) induced obesity | 2 weeks | Marked improvement in hepatic steatosis; reduction in serum ALT and FGF21 levels; decreased expression of fibrosis markers like Timp2.[5] |
| Small Molecule Inhibitor | EP-037429 (prodrug of EP-036332) | Not specified | Not specified | Acute (adenoviral) and chronic (CDAAHF) liver injury models | Not specified | Hepatoprotective effects; favorable bioactive lipid profile; decreased markers of cytotoxic immune cell activation, cell death, and fibrosis.[6] |
Experimental Protocols
Induction of NASH in Mouse Models
A common and relevant model for inducing NASH with fibrosis in mice involves a combination of a high-fat diet and low-dose carbon tetrachloride (CCl4) injections.
Materials:
-
C57BL/6J mice (male, 4-5 weeks old)
-
High-Fat Diet (HFD), e.g., 60% kcal from fat (e.g., D12492)
-
Chow diet (for control group)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or other suitable vehicle like PBS)
-
Standard animal housing and care facilities
Protocol:
-
Acclimatize C57BL/6J mice for one week with free access to standard chow and water.
-
Divide mice into a control group and a NASH induction group.
-
Provide the control group with a standard chow diet.
-
Feed the NASH induction group a high-fat diet for the duration of the study (e.g., 12-16 weeks).[7]
-
Starting from the first week of the HFD, administer weekly intraperitoneal injections of CCl4 to the NASH group. A typical dose is 0.2 µL of CCl4 per gram of body weight.[8][9] CCl4 should be diluted in a vehicle like corn oil.
-
Inject the control group with the vehicle only (e.g., corn oil or PBS) on the same schedule.[8]
-
Monitor animal health and body weight regularly.
-
After the induction period (e.g., 8-12 weeks), the mice should exhibit key features of NASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis, which can be confirmed by histological analysis of liver tissue.[7][8]
Administration of HSD17B13 Inhibitors
The following are generalized protocols for administering different types of HSD17B13 inhibitors based on published studies.
Materials:
-
NASH model mice (as prepared above)
-
Hsd17b13 ASO (lyophilized)
-
Sterile saline or PBS for reconstitution
-
Insulin syringes for subcutaneous injection
Protocol:
-
Reconstitute the Hsd17b13 ASO in sterile saline or PBS to the desired stock concentration.
-
For therapeutic intervention, begin ASO administration after NASH has been established (e.g., after 4 weeks of a CDAHFD diet).[3]
-
Administer the Hsd17b13 ASO via subcutaneous injection once weekly. Doses can range from 10 to 50 mg/kg body weight.[3]
-
Treat a control group of NASH mice with a scrambled control ASO or vehicle.
-
Continue treatment for the desired period (e.g., 4 weeks).[3]
-
At the end of the treatment period, collect blood and liver tissue for analysis of liver enzymes, gene expression, histology, and lipid content.
Materials:
-
NASH model mice
-
AAV8 vector encoding shRNA targeting Hsd17b13 (AAV8-shHsd17b13)
-
AAV8 vector encoding a scrambled shRNA (AAV8-shScrmbl) as a control
-
Sterile saline or PBS for dilution
-
Syringes for intraperitoneal injection
Protocol:
-
Dilute the AAV8-shHsd17b13 and AAV8-shScrmbl vectors in sterile saline or PBS to the desired concentration.
-
Administer a single dose of the AAV vector via intraperitoneal injection. A typical dose is 1 x 10¹¹ viral particles per mouse.[5]
-
House the mice for the desired duration of gene knockdown (e.g., 2 weeks or longer).[5]
-
Monitor the animals and collect tissues for endpoint analysis as described above.
Mandatory Visualizations
Signaling Pathway of HSD17B13 in NASH
Caption: HSD17B13 drives lipid accumulation and TGF-β1 secretion, activating stellate cells.
Experimental Workflow for Evaluating HSD17B13 Inhibitors in NASH Mouse Models
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enanta.com [enanta.com]
- 7. cyagen.com [cyagen.com]
- 8. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3]
Introduction
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, validating it as a therapeutic target.[5][6] The identification of potent and selective small molecule inhibitors of HSD17B13 is a key step in the development of new treatments for liver diseases.[7] High-throughput screening (HTS) is a crucial methodology for identifying such inhibitors from large compound libraries.[1][2]
Signaling Pathway of HSD17B13
HSD17B13 expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1 (SREBP-1c).[3][5] The enzyme is involved in lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[8]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Hsd17B13-IN-14: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-14 is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This compound demonstrates inhibitory activity against HSD17B13 with IC50 values of ≤ 1 μM for leukotriene B3 and ≤ 0.1 μM for estradiol, making it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition.[1]
These application notes provide essential information on the solubility and preparation of this compound for in vitro and in vivo experiments, based on available data for HSD17B13 inhibitors.
Physicochemical Properties and Solubility
Table 1: Solubility and Storage of a Structurally Similar HSD17B13 Inhibitor (BI-3231)
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 125 mg/mL (328.63 mM) | -20°C (1 month) or -80°C (6 months) |
Data for BI-3231 is provided as a reference. It is highly recommended to determine the solubility of this compound empirically.
Preparation of Solutions
Stock Solution Preparation (for In Vitro and In Vivo use)
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, vortex the solution and, if necessary, use sonication or gentle warming (e.g., 37°C water bath). Visually inspect to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Formulation Preparation
Due to the presumed low aqueous solubility of this compound, a formulation with excipients is necessary for in vivo administration. The following are common formulations used for similar compounds and can be adapted for this compound. It is crucial to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Table 2: Example Formulations for In Vivo Administration of Poorly Water-Soluble HSD17B13 Inhibitors
| Formulation Components | Composition (v/v) | Preparation Notes |
| Option 1: DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Add components sequentially and mix well after each addition. |
| Option 2: DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Mix the DMSO stock with corn oil. May result in a suspension. |
These formulations are based on protocols for other HSD17B13 inhibitors and should be optimized for this compound.
Experimental Protocols
In Vitro Cell-Based Assay in HepG2 Cells
This protocol describes a general method for evaluating the effect of this compound on lipid accumulation in a human hepatocyte cell line.
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lipid Loading: To induce lipid droplet formation, treat the cells with a mixture of oleic and palmitic acids (2:1 ratio, final concentration 200 µM each) complexed to fatty acid-free bovine serum albumin (BSA) for 24-48 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity. A vehicle control (DMSO only) should be included.
-
Incubation: Add the diluted this compound or vehicle to the lipid-loaded HepG2 cells and incubate for a desired period (e.g., 24 hours).
-
Analysis of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution, and visualize lipid droplets by microscopy. The stain can be extracted and quantified spectrophotometrically.
-
Nile Red Staining: Stain the cells with Nile Red and quantify intracellular lipid content using a fluorescence plate reader or by flow cytometry.
-
-
Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a diet-induced model of NAFLD.
Protocol:
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Diet Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
Compound Administration:
-
Prepare the this compound formulation as described in Table 2.
-
Administer this compound or vehicle control to the HFD-fed mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency. The specific dose and regimen should be determined from pharmacokinetic and tolerability studies.
-
-
Treatment Duration: Treat the animals for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.
-
Liver Triglyceride Content: Homogenize a portion of the liver and measure the triglyceride content using a commercial kit.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: HSD17B13's role in NAFLD.
Caption: In vitro workflow diagram.
Caption: In vivo workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of HSD17B13 in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases.[1] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[2][5] While the wild-type enzyme is associated with the progression of liver disease, certain genetic loss-of-function variants of HSD17B13 have been shown to protect against the progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma (HCC).[3][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for NAFLD and other chronic liver ailments.[1][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of HSD17B13 within the liver tissue microenvironment. This document provides a detailed protocol for IHC staining of HSD17B13 in formalin-fixed, paraffin-embedded (FFPE) human liver tissue, summarizes key quantitative findings from the literature, and illustrates the relevant biological pathways.
Data Presentation: Quantitative Summary of HSD17B13 Expression
The expression level of HSD17B13 is significantly altered in various liver pathologies. The following tables summarize quantitative data from studies on human liver tissue.
Table 1: HSD17B13 Expression in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Condition | Method | Finding | Reference |
| NAFLD/NASH | qPCR | 5.9-fold higher mRNA expression compared to normal controls. | [3][7][8] |
| NASH | Immunohistochemistry | IHC Score: 67.85 ± 1.37 | [9][10] |
| Cirrhosis | Immunohistochemistry | IHC Score: 68.89 ± 1.71 | [9][10] |
| Normal Liver | Immunohistochemistry | IHC Score: 49.74 ± 4.13 | [9][10] |
Table 2: HSD17B13 Expression in Hepatocellular Carcinoma (HCC)
| Tissue Type | Method | Finding | Reference |
| HCC Tissue | Real-time PCR & IHC | Significantly down-regulated mRNA and protein expression compared to non-tumor specimens. | [11][12][13] |
| Peritumoral Tissue | Real-time PCR & IHC | Lower expression is an independent risk factor for worse recurrence-free survival. | [11][12] |
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving HSD17B13 and the general workflow for the immunohistochemistry protocol.
Experimental Protocol: HSD17B13 Staining in FFPE Liver Tissue
This protocol is a synthesized guideline based on commercially available antibody datasheets and standard IHC procedures.[14][15][16][17][18] Optimization may be required for specific antibodies and tissue samples.
Materials and Reagents
-
Primary Antibodies:
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) human liver sections (4-5 µm) on charged slides.
-
Deparaffinization: Xylene or a xylene substitute, and graded ethanol series (100%, 95%, 70%).[17]
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).[14][15][16]
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).[18]
-
Blocking Solution: 10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS/TBS.[18]
-
Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP or Goat anti-Mouse IgG-HRP) and DAB chromogen kit.
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Deparaffinization and Rehydration
-
Bake slides in an oven at 60°C for 30-60 minutes.
-
Immerse slides in xylene (or substitute) for 2 changes of 5-10 minutes each.
-
Immerse slides in 100% ethanol for 2 changes of 5 minutes each.
-
Immerse slides in 95% ethanol for 1 change of 5 minutes.
-
Immerse slides in 70% ethanol for 1 change of 5 minutes.
Antigen Retrieval
This step is critical for unmasking epitopes cross-linked by formalin fixation.[19][20]
-
Use Heat-Induced Epitope Retrieval (HIER).
-
Place slides in a staining jar filled with Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0).[14]
-
Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-40 minutes. Note: Time and temperature may require optimization.
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with wash buffer.
Immunostaining Procedure
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[17] Rinse with wash buffer.
-
Protein Block: Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution (do not rinse). Incubate sections with the anti-HSD17B13 primary antibody, diluted according to the manufacturer's recommendation (e.g., 1:100 to 1:500), in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.[14][15]
-
Wash: Rinse slides with wash buffer (3 changes of 5 minutes each).
-
Secondary Antibody: Incubate sections with the HRP-conjugated secondary antibody according to the detection kit's instructions, typically for 30-60 minutes at room temperature.
-
Wash: Rinse slides with wash buffer (3 changes of 5 minutes each).
-
Detection: Incubate sections with the DAB chromogen solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Stop Reaction: Immediately immerse slides in distilled water to stop the chromogenic reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
Bluing: Rinse slides in running tap water until the nuclei turn a crisp blue.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[17]
-
Mounting: Apply a coverslip using a permanent mounting medium.
Microscopy and Interpretation
-
Examine the slides under a light microscope.
-
Expected Localization: HSD17B13 is a lipid droplet-associated protein, so a granular cytoplasmic staining pattern within hepatocytes is expected.[16][21]
-
Positive Control: Normal human liver tissue is a suitable positive control, which should show moderate to strong granular cytoplasmic positivity in hepatocytes.[16][21]
-
Negative Control: A negative control should be run in parallel by omitting the primary antibody to ensure the observed staining is specific.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 17-beta-hydroxysteroid dehydrogenase 13 inhibits the progression and recurrence of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 17-beta-hydroxysteroid dehydrogenase 13 inhibits the progression and recurrence of hepatocellular carcinoma-Academax [users.academax.com]
- 14. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 15. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. stagebio.com [stagebio.com]
- 21. HSD17B13 Antibody - BSA Free (NBP1-90669): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Recombinant Human HSD17B13 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, is a lipid droplet-associated enzyme highly expressed in the liver. Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism and the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver disease, making it a promising therapeutic target for the treatment of NAFLD/NASH.[2]
These application notes provide detailed protocols for utilizing recombinant human HSD17B13 in enzymatic assays to screen for inhibitors and characterize its enzymatic activity.
Biological Significance and Signaling Pathways
HSD17B13 is primarily localized to lipid droplets within hepatocytes. Its expression is upregulated in the livers of NAFLD patients.[3] The enzyme is involved in the metabolism of various substrates, including steroids like β-estradiol, and has been shown to possess retinol dehydrogenase activity, converting retinol to retinal.[1][4]
The signaling pathway involving HSD17B13 in the context of NAFLD is complex. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[5] Furthermore, HSD17B13 can promote the de novo biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[6]
Below is a diagram illustrating the signaling pathway of HSD17B13 in hepatocytes.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Hsd17b13 In Vivo
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging research has identified Hsd17b13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Specifically, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This protective effect has positioned Hsd17b13 as a promising therapeutic target for NAFLD and other chronic liver diseases.[4]
Lentiviral vectors are efficient tools for in vivo gene delivery, capable of transducing both dividing and non-dividing cells to achieve stable and long-term gene expression or suppression.[5][6] The use of short hairpin RNA (shRNA) delivered via lentiviral vectors provides a robust method for silencing target genes like Hsd17b13 in animal models. This approach allows researchers to investigate the functional consequences of reduced Hsd17b13 expression and to evaluate its therapeutic potential.[7][8]
These application notes provide detailed protocols for the in vivo knockdown of Hsd17b13 using lentiviral shRNA, from vector design and virus production to in vivo delivery and downstream analysis.
Signaling Pathways and Experimental Workflow
Hsd17b13 Signaling and Pathophysiological Role
Hsd17b13 is involved in several metabolic pathways within the liver. It is known to influence lipid metabolism, with overexpression promoting lipid accumulation.[2][7] The enzyme also participates in retinol metabolism, converting retinol to retinaldehyde.[9] Furthermore, Hsd17b13 expression can impact inflammatory pathways, potentially through the regulation of pro-inflammatory lipid mediators.[1][7] Recent studies suggest it may activate PAF/STAT3 signaling to promote leukocyte adhesion in chronic liver inflammation.[10]
Caption: Hsd17b13 signaling in liver pathophysiology.
Overall Experimental Workflow
The process of in vivo knockdown of Hsd17b13 involves several key stages, from the initial design of the shRNA construct to the final analysis of the physiological effects in the animal model.
Caption: Workflow for lentiviral shRNA knockdown of Hsd17b13 in vivo.
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Design and Construction
-
shRNA Target Sequence Selection:
-
Design several 19-21 nucleotide shRNA sequences targeting the mouse Hsd17b13 mRNA. Use validated design algorithms (e.g., from vector providers) to minimize off-target effects.
-
Include a scrambled, non-targeting shRNA sequence as a negative control (shScramble).
-
-
Oligonucleotide Synthesis:
-
Synthesize complementary DNA oligonucleotides for each shRNA sequence. Include appropriate overhangs for cloning into the selected lentiviral vector (e.g., pLKO.1). Add a loop sequence (e.g., TTCAAGAGA) between the sense and antisense strands.
-
-
Vector Selection:
-
Choose a third-generation lentiviral vector containing a suitable promoter for shRNA expression (e.g., U6) and a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP).
-
-
Annealing and Ligation:
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Digest the lentiviral vector with appropriate restriction enzymes.
-
Ligate the annealed shRNA insert into the digested vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Isolate plasmid DNA and verify the correct insertion of the shRNA sequence via Sanger sequencing.
-
Protocol 2: Lentivirus Production and Titration
This protocol is based on the transfection of HEK293T cells.
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are healthy and approximately 80-90% confluent on the day of transfection.
-
-
Transfection:
-
Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G for a second-generation system). Use a suitable transfection reagent.
-
-
Virus Collection:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris and filter through a 0.45 µm filter to remove remaining contaminants.
-
-
Concentration (Optional but Recommended for In Vivo Use):
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent to achieve a high titer suitable for in vivo injection.
-
-
Titration:
-
Determine the viral titer (infectious units per ml) by transducing a susceptible cell line (e.g., HeLa or HEK293T) with serial dilutions of the concentrated virus.
-
After 72 hours, quantify the percentage of transduced cells (e.g., by measuring GFP expression via flow cytometry or by selecting with puromycin and counting colonies) to calculate the titer.
-
Protocol 3: In Vivo Delivery of Lentiviral shRNA
-
Animal Model:
-
Use an appropriate mouse model, such as C57BL/6J mice fed a high-fat diet (HFD) to induce hepatic steatosis and elevate endogenous Hsd17b13 levels.[8]
-
-
Virus Preparation:
-
Thaw the high-titer lentiviral stock (shHsd17b13 and shScramble control) on ice.
-
Dilute the virus in sterile, ice-cold phosphate-buffered saline (PBS) to the desired final concentration. A typical dose might be 1 x 10^7 to 1 x 10^9 infectious units per animal.
-
-
Administration:
-
Administer the lentiviral preparation to the mice via tail vein injection.[11] The typical injection volume is 100-200 µl.
-
Perform the injection slowly to avoid adverse reactions.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress or adverse effects.
-
Continue the specified diet and experimental timeline (e.g., 2-4 weeks post-injection) to allow for effective knockdown and development of the phenotype.
-
Protocol 4: Assessment of Hsd17b13 Knockdown
-
Tissue Collection:
-
At the experimental endpoint, euthanize the mice and collect liver tissue and blood (for serum).
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA/protein analysis and fix another portion in 10% neutral buffered formalin for histology.
-
-
RNA Analysis (qRT-PCR):
-
Isolate total RNA from the frozen liver tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for mouse Hsd17b13.
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb) and calculate the relative knockdown efficiency compared to the shScramble control group.
-
-
Protein Analysis (Western Blot):
-
Prepare protein lysates from the frozen liver tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Hsd17b13, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Protocol 5: Phenotypic Analysis
-
Serum Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) using a commercially available colorimetric assay kit as an indicator of liver injury.
-
-
Liver Histology:
-
Process the formalin-fixed liver tissue, embed in paraffin, and cut sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize liver morphology and assess the degree of steatosis (lipid droplet accumulation).
-
-
Liver Triglyceride Content:
-
Homogenize a pre-weighed portion of frozen liver tissue.
-
Extract total lipids from the homogenate.
-
Quantify the triglyceride content using a commercial triglyceride quantification kit. Normalize the results to the initial tissue weight.
-
Quantitative Data Summary
| Parameter | Control Group (HFD + shScramble) | Knockdown Group (HFD + shHsd17b13) | Percent Change | Reference |
| Hsd17b13 mRNA Expression | 100% (Normalized) | ~20-40% | ↓ 60-80% | [8] |
| Hsd17b13 Protein Level | 100% (Normalized) | ~30-50% | ↓ 50-70% | [12] |
| Liver Triglycerides | Elevated | Significantly Reduced | ↓ ~45% | [8] |
| Serum ALT Levels | Elevated | Significantly Reduced | ↓ | [8] |
| Hepatic Steatosis (Histology) | Severe Macrovesicular Steatosis | Markedly Improved; Reduced Lipid Droplets | - | [8] |
Note: The values presented are approximate and synthesized from published studies to illustrate expected outcomes. Actual results may vary based on experimental conditions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. Progress in Pseudotyping Lentiviral Vectors Towards Cell-Specific Gene Delivery In Vivo [mdpi.com]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. aligos.com [aligos.com]
Application Note: Western Blot Analysis of HSD17B13 Expression in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[1][2] HSD17B13 is predominantly and specifically expressed in the liver, localized to the surface of lipid droplets (LDs) within hepatocytes.[3][4] Emerging research has identified HSD17B13 as a critical player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][5]
Studies have shown that the expression of HSD17B13 is significantly increased in the livers of patients with NAFLD.[1][3] This upregulation is associated with the accumulation of intracellular lipid droplets and subsequent hepatocyte injury.[1] Conversely, loss-of-function genetic variants in HSD17B13 have a protective effect, reducing the risk of progression from simple steatosis to more severe liver damage, fibrosis, and even hepatocellular carcinoma.[4][6][7] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
Western blot analysis is a fundamental technique for quantifying HSD17B13 protein expression levels in hepatocytes. This method allows researchers to investigate the impact of novel therapeutic agents, study disease mechanisms, and understand the regulatory pathways affecting HSD17B13. This document provides a detailed protocol for the western blot analysis of HSD17B13 in hepatocyte cell cultures and liver tissue lysates.
Signaling Pathways Involving HSD17B13
HSD17B13 expression and function are integrated into key hepatic metabolic and inflammatory pathways. Its expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), linking it to lipid homeostasis.[3][6] Furthermore, HSD17B13 can promote liver inflammation by activating platelet-activating factor (PAF) biosynthesis, which in turn triggers STAT3 signaling to increase leukocyte adhesion.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13-IN-14 for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Hsd17B13-IN-14 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme associated with lipid droplets and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][2][3] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] this compound is designed to inhibit the enzymatic activity of HSD17B13, making it a valuable tool for studying the role of this enzyme in liver disease models.[7]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
For initial experiments, a concentration range finding study is recommended. Based on its reported IC50 values of ≤ 1 μM for leukotriene B3 and ≤ 0.1 μM for estradiol, a good starting point would be to test a broad concentration range, for example, from 0.01 µM to 10 µM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration will be the one that elicits the desired biological effect (inhibition of HSD17B13 activity) without causing significant cytotoxicity. This is typically determined by performing two key experiments in parallel: a cytotoxicity assay and a functional assay. The ideal concentration will show maximal target engagement with minimal cell death.
Q4: What are the common solvents for dissolving this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is essential to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I assess the cytotoxicity of this compound?
Standard cytotoxicity assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or commercial assays that measure cell viability (e.g., using calcein-AM/ethidium homodimer-1 staining) can be used. These assays should be performed with a range of this compound concentrations to determine the maximum non-toxic concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- The inhibitor is degraded or inactive.- The cell line does not express HSD17B13.- The assay is not sensitive enough. | - Perform a dose-response experiment with a wider and higher concentration range.- Verify the integrity of the inhibitor stock. Prepare fresh dilutions.- Confirm HSD17B13 expression in your cell line via qPCR or Western blot.- Optimize your functional assay for better sensitivity. |
| High levels of cell death | - The concentration of this compound is too high.- The final DMSO concentration is toxic.- The inhibitor has off-target cytotoxic effects. | - Perform a cytotoxicity assay to determine the IC50 for cell viability and use concentrations well below this value.- Ensure the final DMSO concentration is ≤ 0.1%.- Lower the inhibitor concentration and/or reduce the incubation time. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor dilution.- Cell passage number is too high. | - Ensure consistent cell seeding density across all wells and experiments.- Prepare fresh serial dilutions of the inhibitor for each experiment from a stable stock solution.- Use cells within a consistent and low passage number range. |
| Precipitation of the inhibitor in the culture medium | - Poor solubility of this compound at the working concentration. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Consider using a different solvent for the stock solution, if compatible with your cells.- Decrease the final concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells of interest (e.g., Huh7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Functional Assay - Measuring the Effect of this compound on Lipid Accumulation
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induction of Lipid Accumulation: Treat the cells with a known inducer of steatosis, such as a mixture of oleic and palmitic acids (e.g., 200 µM each), for 24 hours.
-
Inhibitor Treatment: Treat the cells with a non-toxic range of this compound concentrations (determined from the cytotoxicity assay) for another 24 hours. Include a vehicle control.
-
Lipid Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain the intracellular lipid droplets with a fluorescent dye such as Nile Red or BODIPY 493/503 for 30 minutes.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity per cell to determine the extent of lipid accumulation.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on lipid accumulation.
Data Presentation
Table 1: Cytotoxicity of this compound on Huh7 Cells (48h Incubation)
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 5 | 88.7 |
| 10 | 75.4 |
| 25 | 52.1 |
| 50 | 23.8 |
| 100 | 5.6 |
Table 2: Effect of this compound on Oleic Acid-Induced Lipid Accumulation in Huh7 Cells
| Concentration (µM) | Relative Fluorescence Intensity (Lipid Content) |
| 0 (Vehicle) | 100 |
| 0.1 | 85.3 |
| 0.5 | 62.1 |
| 1 | 45.8 |
| 2.5 | 38.2 |
| 5 | 35.1 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified HSD17B13 signaling and inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting low efficacy of Hsd17B13-IN-14 in vivo
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors. The specific compound "Hsd17B13-IN-14" is not described in publicly available scientific literature. Therefore, the guidance provided is based on general principles for small molecule inhibitors targeting intracellular enzymes, and on data available for other Hsd17B13 inhibitors such as BI-3231 and INI-822.
Troubleshooting Guide: Low In Vivo Efficacy of Hsd17B13 Inhibitors
This guide provides a structured approach to troubleshooting common issues that can lead to lower-than-expected efficacy of Hsd17B13 inhibitors in in vivo models.
Q1: My Hsd17B13 inhibitor shows potent activity in vitro but has low efficacy in my animal model. What are the potential causes and how can I troubleshoot this?
Low in vivo efficacy despite good in vitro potency is a common challenge in drug development. The issue can generally be categorized into problems with drug exposure (pharmacokinetics) or problems with target engagement and downstream effects (pharmacodynamics).
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A stepwise approach to troubleshooting low in vivo efficacy.
Q2: How can I improve the formulation of my poorly soluble Hsd17B13 inhibitor for in vivo studies?
Poor aqueous solubility is a frequent cause of low oral bioavailability.[1] Improving the formulation is a critical first step.
Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Considerations |
| pH Modification | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[1] Most drugs are weakly basic or acidic.[1] | The pH must be physiologically tolerable for the chosen route of administration. |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol) can enhance solubility.[1] | Potential for toxicity at high concentrations. The final formulation must be well-tolerated by the animals. |
| Surfactants | Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate and solubilize hydrophobic compounds.[1] | Can cause adverse effects at higher concentrations. The critical micelle concentration must be considered. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2] | Requires careful selection of oils, surfactants, and co-solvents. |
| Particle Size Reduction | Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[1][3] | Requires specialized equipment (e.g., wet media milling, high-pressure homogenization).[4] |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[2] | The amorphous form must be physically and chemically stable over time. |
Experimental Protocol: Preparation of a Co-solvent-Based Formulation
-
Solubility Screening: Test the solubility of the Hsd17B13 inhibitor in various individual and mixed solvent systems (e.g., PEG400, propylene glycol, water, saline).
-
Vehicle Selection: Choose a vehicle that provides the desired concentration and is reported to be safe for the intended route of administration and animal species. A common example for oral gavage is 10% DMSO, 40% PEG400, 50% water.
-
Preparation:
-
Weigh the required amount of the inhibitor.
-
Add the organic solvents (e.g., DMSO, PEG400) and vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous component (e.g., water or saline) while mixing to avoid precipitation.
-
-
Stability Check: Visually inspect the final formulation for any precipitation before each use. Assess its stability over the duration of the experiment.
Q3: My formulation is optimized, but the in vivo efficacy is still low. How do I assess the pharmacokinetics (PK) and target engagement of my inhibitor?
If the formulation is not the issue, the next step is to determine if the drug is reaching its target in the liver at sufficient concentrations and for a long enough duration.
Typical Experimental Workflow for an In Vivo PK/PD Study
Caption: Workflow for assessing pharmacokinetics and pharmacodynamics.
Pharmacokinetic Analysis
-
Objective: To measure the concentration of the inhibitor in plasma and, crucially, in the liver over time.
-
Method:
-
Administer a single dose of the inhibitor to a cohort of animals.
-
Collect blood and liver tissue samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Extract the drug from the plasma and liver homogenates.
-
Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Key Parameters to Evaluate:
-
Cmax: Maximum concentration achieved.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Half-life (t½): Time for the drug concentration to reduce by half.
-
Liver-to-Plasma Ratio: Indicates the extent of drug distribution to the target organ. The Hsd17B13 inhibitor BI-3231 showed extensive liver tissue accumulation.[5]
-
Target Engagement Analysis
-
Objective: To confirm that the inhibitor is binding to Hsd17B13 in the liver.
-
Methods:
-
Biomarker Modulation: Measure the levels of Hsd17B13 substrates or products in the liver or plasma. For example, preclinical studies of INI-822 showed a dose-dependent increase in hepatic phosphatidylcholines, which are also elevated in individuals with the protective inactive form of Hsd17B13.[6][7] Another study with INI-822 demonstrated changes in hydroxy-lipid substrates, suggesting their potential use as target engagement biomarkers.[8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[9] It can be performed on liver lysates from treated animals.[10]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the activity of enzymes in their native environment and can be used to measure target engagement in vivo.[11][12]
-
Q4: What could be the reasons for a disconnect between my in vitro and in vivo results?
A lack of in vitro-in vivo correlation (IVIVC) can arise from several factors.[13][14]
Potential Reasons for Poor In Vitro-In Vivo Correlation
| Factor | Description | Troubleshooting Steps |
| High Plasma Protein Binding | If the inhibitor is highly bound to plasma proteins, the free (unbound) concentration available to act on the target may be very low, even if the total plasma concentration is high.[15] | Measure the fraction of unbound drug in plasma using equilibrium dialysis. The efficacy should correlate with the free drug concentration. |
| Rapid Metabolism | The inhibitor may be rapidly metabolized in the liver (first-pass metabolism) or cleared from circulation, resulting in a short half-life and insufficient target exposure.[13] The Hsd17B13 inhibitor BI-3231 showed a disconnect between in vitro and in vivo clearance, possibly due to pronounced phase II metabolic biotransformation.[5] | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. Analyze plasma and liver samples for metabolites. |
| Efflux Transporters | The inhibitor may be a substrate for efflux transporters (like P-glycoprotein) in the liver, which can limit its intracellular concentration. | Use in vitro assays with cell lines overexpressing specific transporters to determine if the compound is a substrate. |
| Off-Target Effects | The observed in vitro activity might be due to off-target effects that are not relevant in the in vivo disease model. | Profile the inhibitor against a panel of related enzymes and receptors to assess its selectivity. The Hsd17B13 inhibitor BI-3231 was shown to be highly selective against other HSD17B family members.[16] |
| Inappropriate Animal Model | The role of Hsd17B13 in the chosen animal model may not accurately reflect its role in human disease. There could also be species differences in the enzyme's structure or function. | Review the literature to ensure the chosen model is appropriate. Compare the sequence homology of Hsd17B13 between the animal model and humans. |
Frequently Asked Questions (FAQs)
Q: What is Hsd17B13 and why is it a therapeutic target?
A: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[17] Human genetic studies have shown that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene have a reduced risk of progressing from simple fatty liver to more severe forms of liver disease like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[18] This strong genetic validation makes inhibiting the activity of Hsd17B13 a promising therapeutic strategy for treating chronic liver diseases.
HSD17B13 Signaling and Role in Liver Disease
Caption: Simplified pathway showing Hsd17B13's role in the liver.
Q: What is known about the pharmacokinetics of other Hsd17B13 inhibitors?
A: Publicly available data on Hsd17B13 inhibitors provides some useful insights.
Summary of Preclinical and Clinical Data for Hsd17B13 Inhibitors
| Compound | Development Stage | Key In Vitro Data | Key In Vivo / Clinical Data | Reference |
| INI-822 | Phase 1 Clinical Trial | Potent and selective inhibitor. | Oral administration. Half-life suitable for once-daily dosing. Showed target engagement in rats by altering lipid profiles.[6][7][8][18] | [6][7][8][18] |
| BI-3231 | Preclinical (Chemical Probe) | Potent inhibitor of human (IC50 = 1 nM) and mouse (IC50 = 13 nM) Hsd17B13.[19] | Rapidly cleared from plasma but showed extensive liver accumulation. Maintained relevant systemic exposure over 8 hours in mice.[16] | [5][16][19] |
Q: What animal models are typically used to test the efficacy of Hsd17B13 inhibitors?
A: Several preclinical models are used to induce liver disease phenotypes relevant to NASH. The choice of model is critical for evaluating the therapeutic potential of Hsd17B13 inhibitors.
-
Diet-Induced Models:
-
Genetic Models:
-
Zucker Rats: A model of genetic obesity and insulin resistance. INI-822 was tested in Zucker rats on a high-fat, high-cholesterol diet.[8]
-
It is important to note that some studies have shown conflicting results in murine models. For instance, one study found that Hsd17B13 knockout mice were not protected from diet-induced steatosis, suggesting that the timing and method of inhibition (e.g., genetic knockout from birth versus pharmacological inhibition in adulthood) may be important factors.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. businesswire.com [businesswire.com]
- 7. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 8. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone [mdpi.com]
- 16. Pardon Our Interruption [opnme.com]
- 17. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. medchemexpress.com [medchemexpress.com]
Improving the stability of Hsd17B13-IN-14 in solution
Disclaimer: This technical support guide provides general recommendations for improving the stability of small molecule inhibitors in solution, based on established best practices. As there is limited publicly available data on the specific stability and solubility of Hsd17B13-IN-14, the following information should be considered as a starting point for your own experimental optimization.
Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound and similar small molecule inhibitors in solution.
Issue: Precipitation observed when diluting stock solution into aqueous buffer or cell culture media.
Possible Causes:
-
Low Aqueous Solubility: The most common cause is the low solubility of the compound in aqueous solutions. Many organic small molecules are poorly soluble in water.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in 100% DMSO) to an aqueous buffer can cause the compound to "crash out" or precipitate.
-
High Final Concentration: The desired final concentration of the inhibitor in the aqueous solution may exceed its solubility limit.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can affect the solubility of the compound.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Use an Intermediate Solvent: In some cases, using an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer can be beneficial.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Sonication: Mild sonication of the solution after dilution can help to redissolve small amounts of precipitate.
-
Consider Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation strategies such as the use of solubilizing agents may be necessary. (See FAQ section for more details).
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific data for this compound is not available, a common starting solvent for many small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is capable of dissolving both polar and nonpolar compounds.[2] For biological experiments, water is the most preferred solvent, but many organic compounds have limited solubility or stability in aqueous solutions.[1]
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is critical to maintain the integrity of the inhibitor.
-
Solid Compound: Store in a tightly sealed vial at the temperature indicated on the product datasheet, typically -20°C or -80°C, and protect from light and moisture.[3]
-
Stock Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.[3] This prevents degradation that can be caused by repeated freeze-thaw cycles.[4]
Solubility and Stability in Solution
Q3: My compound is precipitating in my cell-based assay. What can I do?
A3: Precipitation in cell culture media is a common challenge.[5] Here are some strategies to address this:
-
Check Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility of the compound. You may need to perform a solubility test.
-
Optimize Dilution: Avoid adding a highly concentrated DMSO stock directly to your media. Pre-dilute the stock in DMSO to an intermediate concentration before the final dilution into the media.[1]
-
Control Final Solvent Concentration: Keep the final DMSO concentration in your cell culture media as low as possible (ideally ≤ 0.5%) to minimize cytotoxicity.[2] Always use a vehicle control with the same DMSO concentration.
-
Serum Effects: The presence of serum proteins in the media can sometimes help to keep hydrophobic compounds in solution. If you are using serum-free media, you may face greater solubility challenges.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: A practical method to determine the kinetic solubility is through nephelometry, which measures light scattering from undissolved particles.[6][7] A simpler, visual method involves preparing a serial dilution of your compound in the buffer of interest, allowing it to equilibrate, and then visually inspecting for the highest concentration that remains clear.
Advanced Strategies
Q5: What are some formulation strategies to improve the stability and solubility for in vivo studies?
A5: For in vivo applications where aqueous solubility is a major hurdle, several formulation strategies can be explored. These often require specialized expertise.
-
Co-solvents: Using a mixture of solvents can enhance solubility.
-
Surfactants: These can help solubilize poorly water-soluble compounds by forming micelles.[8]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9][10][11]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can improve bioavailability for oral administration.[9][10][12]
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessing Kinetic Solubility in an Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a clear microplate, add a small, fixed volume of the DMSO stock to your aqueous buffer of interest to achieve a high starting concentration (e.g., 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Perform a serial dilution of this solution in the same buffer (containing the same fixed percentage of DMSO) across the microplate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering at a specific wavelength), or visually inspect the plate against a dark background for the highest concentration that remains free of precipitate.
Data Presentation
When optimizing the solubility of this compound, it is crucial to systematically record your observations. Below are illustrative tables you can adapt for your experiments.
Table 1: Illustrative Solubility Test of this compound in Various Solvents
| Solvent | Concentration Tested (mM) | Observation (e.g., Clear, Hazy, Precipitate) |
| DMSO | 20 | Clear Solution |
| Ethanol | 20 | Hazy |
| PBS (pH 7.4) | 0.1 | Precipitate |
| 5% DMSO in PBS | 0.1 | Clear Solution |
Table 2: Illustrative Stability of this compound Stock Solution at Different Temperatures
| Storage Condition | Time Point | Purity by HPLC (%) | Notes |
| -80°C | Day 0 | 99.5 | |
| Day 30 | 99.4 | No significant degradation | |
| -20°C | Day 0 | 99.5 | |
| Day 30 | 98.2 | Minor degradation observed | |
| 4°C | Day 0 | 99.5 | |
| Day 7 | 92.1 | Significant degradation |
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Troubleshooting logic for compound precipitation in solution.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. captivatebio.com [captivatebio.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Hsd17B13-IN-14 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of Hsd17B13-IN-14 in cellular models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target of interest?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is a member of the 17-beta hydroxysteroid dehydrogenase (HSD17B) family and is involved in hepatic lipid metabolism.[2][3] Genetic studies have shown that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][4] This makes Hsd17B13 an attractive therapeutic target for the treatment of liver diseases.
Q2: What is this compound?
This compound is a small molecule inhibitor of Hsd17B13. While specific cellular target engagement data for this compound is not extensively available in the public domain, a well-characterized inhibitor, BI-3231, serves as a valuable reference compound for establishing and troubleshooting target engagement assays.[1][4][5][6][7]
Q3: What are the primary methods to measure Hsd17B13 target engagement in cells?
The two most common and robust methods for quantifying the interaction of small molecules with Hsd17B13 in a cellular context are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of Hsd17B13 upon ligand binding.[1][4]
-
NanoBRET/BRET (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay that measures the binding of a compound to a target protein in live cells in real-time.[8][9]
A third approach, while not a direct measure of intracellular target engagement, is a Cell-Based Activity Assay , which can provide evidence of target modulation. This typically involves overexpressing Hsd17B13 in a cell line like HEK293 and measuring the inhibition of its enzymatic activity.[1][4]
Signaling Pathway of Hsd17B13
Hsd17B13 is localized to lipid droplets in hepatocytes and is involved in lipid and retinol metabolism. Its activity can influence downstream inflammatory signaling pathways.
Caption: Hsd17B13 signaling in hepatocytes.
Experimental Protocols and Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cells treated with a compound of interest to various temperatures, one can determine the extent of target engagement by measuring the amount of soluble Hsd17B13 remaining.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Culture:
-
Seed HEK293 cells stably overexpressing human Hsd17B13 in a multi-well plate. Allow cells to adhere and reach 70-80% confluency.
-
-
Compound Incubation:
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
-
Heat Treatment:
-
Heat the cell plates in a PCR cycler with a thermal gradient (e.g., 40-70°C) for 3 minutes.
-
Include an unheated control at 37°C.
-
Cool the plates to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Detection of Soluble Hsd17B13:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Hsd17B13 by Western blot using an anti-Hsd17B13 antibody or by a quantitative method like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/luminescence values.
-
Plot the percentage of soluble Hsd17B13 as a function of temperature to generate melting curves for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
| Issue | Possible Cause | Suggested Solution |
| No or weak Hsd17B13 signal | Low protein expression. | Confirm Hsd17B13 expression levels by Western blot before starting the CETSA experiment. |
| Inefficient cell lysis. | Optimize the lysis buffer composition and freeze-thaw cycles. | |
| Antibody not working. | Validate the anti-Hsd17B13 antibody for specificity and sensitivity. | |
| No observable thermal shift | Compound does not bind or does not sufficiently stabilize the protein. | Verify the compound's activity in a biochemical assay first. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of Hsd17B13. | |
| Insufficient compound concentration or incubation time. | Increase the compound concentration or extend the incubation time. | |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. |
| Incomplete removal of aggregated proteins. | Ensure proper centrifugation speed and duration. | |
| Variability between replicates | Inconsistent cell numbers. | Ensure uniform cell seeding in all wells. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. | |
| Uneven heating. | Use a PCR cycler with good temperature uniformity across the block. |
NanoBRET Target Engagement Assay
The NanoBRET assay measures the binding of a fluorescently labeled tracer to a NanoLuciferase (NLuc)-tagged target protein. A test compound that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.
Caption: General workflow for a NanoBRET Target Engagement Assay.
-
Construct Preparation:
-
Clone human Hsd17B13 into a vector containing NanoLuciferase to create an Hsd17B13-NLuc fusion protein.
-
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the Hsd17B13-NLuc construct.
-
After 24 hours, seed the transfected cells into a 384-well white plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer (specific for the target class) and the test compound to the cells.
-
Include controls with tracer only (for maximum BRET signal) and no tracer (for background).
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
-
Substrate Addition:
-
Add the Nano-Glo® substrate and an extracellular NLuc inhibitor to the wells.
-
-
Signal Detection:
-
Measure the luminescence at the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) wavelengths using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low expression of Hsd17B13-NLuc. | Optimize transfection efficiency and confirm fusion protein expression by Western blot. |
| Inactive NLuc fusion protein. | Ensure the N- or C-terminal tag does not interfere with Hsd17B13 folding and function. | |
| Tracer does not bind to Hsd17B13. | A specific tracer for Hsd17B13 might need to be developed. Alternatively, use a general tracer for the protein family if applicable. | |
| High background signal | Spectral overlap between donor and acceptor. | Use appropriate filters and a BRET-optimized plate reader. |
| Extracellular NLuc signal. | Ensure the use of an extracellular NLuc inhibitor. | |
| No dose-dependent decrease in BRET | Compound does not engage the target in cells. | Verify compound permeability and activity in other assays. |
| Compound concentration is too low. | Test a wider range of compound concentrations. | |
| Tracer concentration is too high. | Optimize the tracer concentration to be at or below its EC50. | |
| High well-to-well variability | Inconsistent cell seeding or transfection. | Ensure a homogenous cell suspension and optimized transfection protocol. |
| Air bubbles in wells. | Be careful during reagent addition to avoid bubbles. Centrifuge the plate briefly before reading. |
Quantitative Data for Hsd17B13 Inhibitors
The following tables summarize key quantitative data for the well-characterized Hsd17B13 inhibitor, BI-3231, which can be used as a positive control when setting up your assays for this compound.
Table 1: In Vitro and Cellular Potency of BI-3231
| Assay Type | Target | Substrate | Potency (IC50/Ki) | Reference |
| Enzymatic Assay | Human Hsd17B13 | Estradiol | Ki = 0.7 ± 0.2 nM | [5][6] |
| Enzymatic Assay | Human Hsd17B13 | Estradiol | IC50 = 1 nM | [7] |
| Enzymatic Assay | Mouse Hsd17B13 | Estradiol | IC50 = 13 nM | [7] |
| Cellular Assay | Human Hsd17B13 (HEK293) | Estradiol | IC50 = 11 ± 5 nM | [5] |
Table 2: Thermal Shift Assay Data for BI-3231
| Assay Type | Target | Compound Concentration | Thermal Shift (ΔTm) | Reference |
| nanoDSF | Recombinant Human Hsd17B13 | 5 µM | 16.7 K (in the presence of NAD+) | [1][4][6] |
Note: It is crucial to determine these values for this compound in your specific cellular system to accurately quantify its target engagement.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. origene.com [origene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Hsd17B13-IN-14 cytotoxicity in primary hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential cytotoxicity when using Hsd17B13 inhibitors, such as Hsd17B13-IN-14, in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3][4][5] Genetic studies have shown that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3] This protective effect makes HSD17B13 an attractive therapeutic target for the development of drugs to treat these conditions.[1][2]
Q2: I am observing significant cell death in my primary hepatocyte culture after treating with this compound. What are the potential causes?
Several factors could contribute to cytotoxicity in primary hepatocytes when using a small molecule inhibitor like this compound:
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to off-target effects or overwhelming the metabolic capacity of the hepatocytes.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to primary hepatocytes at certain concentrations.
-
Prolonged Incubation Time: Extended exposure to the inhibitor may lead to cumulative toxicity.
-
Sub-optimal Cell Health: Primary hepatocytes are sensitive, and their viability can be compromised by isolation procedures, culture conditions, and donor variability.
-
On-target Toxicity: Inhibition of HSD17B13 might, under certain in vitro conditions, disrupt essential cellular processes, although genetic knockouts are protective in the context of disease.
Q3: What are the initial steps to troubleshoot this compound cytotoxicity?
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations and narrow down to the lowest effective concentration.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions and is below the known toxic threshold for primary hepatocytes (typically <0.1%).
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation time that yields the desired biological effect without causing significant cell death.
-
Assess Basal Cell Viability: Before starting your experiment, ensure your primary hepatocytes have high viability (>90%) after thawing and plating.
Q4: How can I assess the viability of my primary hepatocytes?
Several methods can be used to assess hepatocyte viability:
-
Trypan Blue Exclusion Assay: A simple and rapid method to count viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.[6]
-
ATP Assay: Measures the intracellular ATP content, which correlates with cell viability.[6]
-
Resazurin (alamarBlue) Assay: A metabolic indicator that measures the reducing capacity of viable cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).
Troubleshooting Guides
Problem 1: High levels of cell detachment and floating cells observed after treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a lower concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Poor initial cell attachment. | Ensure proper coating of culture plates with collagen or other extracellular matrix proteins. Allow sufficient time for hepatocytes to attach before adding the inhibitor. |
| Contamination. | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the culture and use fresh reagents. |
Problem 2: Reduced metabolic activity observed in treated cells (e.g., low albumin secretion, decreased urea synthesis).
| Potential Cause | Troubleshooting Step |
| Sub-lethal cytotoxicity. | Even at non-lethal concentrations, the inhibitor may be impairing hepatocyte function. Correlate functional data with viability assays (e.g., ATP levels). |
| Off-target effects. | The inhibitor may be affecting other cellular pathways essential for hepatocyte function. Consider using a structurally different HSD17B13 inhibitor as a control if available. |
| Nutrient depletion in the culture medium. | Replenish the culture medium, especially for longer incubation periods. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Troubleshooting this compound Cytotoxicity
| Parameter | Concentration Range | Purpose |
| Initial Dose-Response | 0.01 µM - 100 µM | To determine the cytotoxic profile of the inhibitor. |
| Optimized Working Concentration | 0.1 µM - 5 µM | A typical starting range for efficacy studies with potentially lower cytotoxicity. |
| Solvent (DMSO) Control | < 0.1% (v/v) | To minimize solvent-induced toxicity. |
Table 2: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue | Membrane exclusion | Simple, rapid, inexpensive | Subjective, only measures membrane integrity |
| LDH Assay | Enzyme release from damaged cells | Non-destructive to remaining cells, easy to automate | Can have a lag phase, may not detect early apoptosis |
| ATP Assay | Measures metabolic activity | Highly sensitive, reflects functional viability | Destructive to cells, requires a luminometer |
| Resazurin Assay | Measures cellular reducing power | Non-toxic, allows for kinetic measurements | Can be influenced by culture medium components |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using LDH Release
-
Cell Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 105 to 1.0 x 105 cells per well.
-
Incubate at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent and below 0.1%.
-
-
Cell Treatment:
-
Carefully remove the plating medium and replace it with medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubate for 24 hours (or desired time point).
-
-
LDH Measurement:
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the inhibitor concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Workflow for cytotoxicity assessment of this compound.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-14 inhibitor specificity and cross-reactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving HSD17B13 inhibitors. The following FAQs, protocols, and diagrams are based on the well-characterized inhibitor, BI-3231, and are intended to serve as a comprehensive resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: How specific is the HSD17B13 inhibitor BI-3231?
A1: BI-3231 is a highly potent and selective inhibitor of both human and mouse HSD17B13. It demonstrates excellent selectivity against the structurally related homolog HSD17B11.[1][2] In broader screening, BI-3231 was tested against a panel of 44 receptors and showed greater than 50% inhibition at a 10µM concentration for only one target, COX-2.[1]
Q2: What is the mechanism of action for BI-3231?
A2: BI-3231 exhibits an uncompetitive mode of inhibition with respect to NAD+.[1][3] This indicates that the inhibitor binds to the enzyme-cofactor complex, and its binding is dependent on the presence of NAD+.[1][3]
Q3: Can I use BI-3231 in cellular assays?
A3: Yes, BI-3231 is active in cellular assays.[2] It has been shown to reduce the lipotoxic effects induced by palmitic acid in both murine and human hepatocytes.[4] For cellular use, a concentration of up to 1 µM is recommended.
Q4: Is there a negative control available for BI-3231?
A4: Yes, BI-0955 is the methylated analog of BI-3231 and serves as a negative control. It has no detectable activity in HSD17B13 in vitro assays.[1]
Q5: What are the known off-target effects of BI-3231?
A5: In a SafetyScreen44 panel, BI-3231 showed weak inhibition of COX-2 (49% inhibition at 10 µM).[5] It is important to consider this potential off-target effect when designing and interpreting experiments.
Inhibitor Specificity and Cross-Reactivity Data
The following tables summarize the quantitative data on the specificity and cross-reactivity of BI-3231.
Table 1: Potency of BI-3231 against HSD17B13
| Target | Species | Assay Type | IC50 (nM) | Ki (nM) |
| HSD17B13 | Human | Enzymatic | 1 | 0.7 ± 0.2 |
| HSD17B13 | Mouse | Enzymatic | 13 | |
| HSD17B13 | Human | Cellular | 12 |
Data sourced from MedchemExpress and the Chemical Probes Portal.[5][6]
Table 2: Selectivity of BI-3231
| Off-Target | Species | Assay Type | IC50 (µM) | % Inhibition @ 10µM |
| HSD17B11 | Human | Enzymatic | > 10 | |
| COX-2 | Not Specified | Enzymatic | 49 |
Data sourced from the Chemical Probes Portal and opnMe.[1][5]
Experimental Protocols
HSD17B13 Enzymatic Assay (NAD-Glo Based)
This protocol is for determining the in vitro potency of inhibitors against HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human or mouse HSD17B13
-
Substrate (e.g., β-estradiol or Leukotriene B4)
-
NAD+
-
HSD17B13 inhibitor (e.g., BI-3231)
-
NAD-Glo™ Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO.
-
In the assay plate, add the inhibitor dilutions or DMSO (for control wells).
-
Add the HSD17B13 enzyme to all wells except for the background control.
-
Add the substrate and NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying target engagement of an HSD17B13 inhibitor in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the HSD17B13 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[7][8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7][8]
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: HSD17B13 signaling and enzymatic function.
Caption: Workflow for assessing inhibitor specificity.
Caption: Troubleshooting enzymatic assay issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Hsd17B13-IN-14 treatment
Welcome to the technical support center for Hsd17B13-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this novel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Unexpected Increase in Liver Steatosis After this compound Treatment
FAQ: We treated our high-fat diet (HFD)-induced mouse model of non-alcoholic fatty liver disease (NAFLD) with this compound, expecting to see a reduction in hepatic steatosis. However, we observed a paradoxical increase in lipid accumulation. Is this a known effect?
Answer: This is a pertinent question, and the observation is not entirely without precedent in the literature concerning Hsd17B13 function, particularly in murine models. While human genetic data strongly suggests that loss-of-function of HSD17B13 is protective against NAFLD progression, studies in mice have produced conflicting results.[1][2][3] Some studies have reported that HSD17B13 deficiency can lead to the development of fatty liver or fail to protect against diet-induced steatosis.[1][2]
There are several potential explanations for this discrepancy:
-
Species-Specific Differences: The role of HSD17B13 in lipid metabolism may differ between humans and mice.
-
Model-Specific Effects: The specific diet and duration of treatment can influence the outcome. For instance, some knockout mouse models have spontaneously developed late-onset fatty liver even on a normal chow diet.[1][2]
-
Compensatory Mechanisms: Inhibition of Hsd17B13 might trigger compensatory metabolic pathways that lead to lipid accumulation under certain experimental conditions.
To investigate this further, we recommend the following experimental approaches.
Experimental Protocol: Lipidomic Analysis of Liver Tissue
A comprehensive lipidomic analysis can help elucidate the specific lipid classes that are accumulating.
-
Tissue Homogenization: Homogenize snap-frozen liver tissue in a suitable solvent (e.g., methanol/chloroform).
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method.
-
Mass Spectrometry: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.
-
Data Analysis: Compare the lipid profiles of vehicle-treated and this compound-treated animals.
Data Presentation: Expected Lipid Profile Changes
| Lipid Class | Expected Change with Protective Effect | Observed Unexpected Change | Potential Implication |
| Triglycerides (TG) | Decrease | Increase | Altered lipogenesis or VLDL secretion |
| Diacylglycerols (DG) | Decrease | Increase/No change | Changes in TG synthesis/breakdown |
| Free Fatty Acids (FFA) | Decrease | Increase/No change | Altered fatty acid oxidation or uptake |
| Phosphatidylcholines (PC) | No change/Increase | Decrease | Impaired VLDL assembly |
| Ceramides | Decrease | Increase | Potential for lipotoxicity |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected steatosis.
Question 2: Lack of Anti-Fibrotic Effect with this compound Treatment
FAQ: We are using this compound in a model of non-alcoholic steatohepatitis (NASH) with established fibrosis. We do not observe a significant reduction in fibrosis markers. What could be the reason?
Answer: While loss-of-function variants of HSD17B13 are associated with protection from liver fibrosis in humans, the effect of inhibiting Hsd17B13 in a therapeutic setting, especially in models with established fibrosis, is an active area of research.[4][5] Recent studies suggest that the protective mechanism of HSD17B13 inhibition against fibrosis may be linked to the modulation of pyrimidine catabolism rather than a direct effect on lipid metabolism.[6]
Key considerations for the lack of an anti-fibrotic effect include:
-
Timing of Intervention: Hsd17B13 inhibition might be more effective in preventing fibrosis rather than reversing established fibrosis.
-
Model System: The animal model used may not fully recapitulate the human disease, particularly the link between HSD17B13 and fibrogenesis.
-
Pyrimidine Metabolism: The anti-fibrotic effect could be dependent on the metabolic state of the liver, specifically the pyrimidine catabolism pathway.
Experimental Protocol: Measurement of Pyrimidine Metabolites
-
Metabolite Extraction: Extract metabolites from liver tissue using a methanol/acetonitrile/water solution.
-
LC-MS Analysis: Use targeted LC-MS to quantify key pyrimidine pathway metabolites such as uridine, dihydrouracil, and β-ureidopropionate.
-
Enzyme Activity Assay: Measure the activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine catabolism, in liver lysates.
Data Presentation: Expected Changes in Pyrimidine Metabolism
| Metabolite/Enzyme | Expected Change with Anti-Fibrotic Effect | Observed Lack of Change | Potential Implication |
| Uridine | Increase | No change | Pathway not modulated by inhibitor in this model |
| Dihydrouracil | Decrease | No change | Pathway not modulated by inhibitor in this model |
| β-Ureidopropionate | Decrease | No change | Pathway not modulated by inhibitor in this model |
| DPYD Activity | Decrease | No change | Inhibitor does not affect pyrimidine catabolism |
Signaling Pathway: HSD17B13 and Pyrimidine Catabolism in Fibrosis
Caption: HSD17B13's role in fibrosis via pyrimidine catabolism.
Question 3: Off-Target Effects or Cellular Toxicity at High Concentrations of this compound
FAQ: We have observed unexpected cellular toxicity in our in vitro experiments when using higher concentrations of this compound. How can we determine if this is an off-target effect?
Answer: As with any small molecule inhibitor, off-target effects and cellular toxicity at higher concentrations are potential concerns. It is crucial to differentiate between on-target and off-target toxicity. A well-characterized inhibitor like BI-3231, which is a potent and selective HSD17B13 inhibitor, has undergone selectivity profiling.[7][8] However, for any specific compound, it is important to establish a therapeutic window in your experimental system.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in intact cells and can also provide insights into off-target binding.
-
Cell Treatment: Treat your cells with a range of this compound concentrations.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble Hsd17B13 in the supernatant by Western blotting. An increase in the melting temperature of Hsd17B13 indicates target engagement.
-
Proteomics (Optional): A global proteomics approach can identify other proteins whose thermal stability is affected by the compound, indicating potential off-targets.
Data Presentation: Expected CETSA Results
| Concentration of this compound | Hsd17B13 Thermal Shift | Off-Target Protein X Thermal Shift | Cellular Viability | Interpretation |
| Low (e.g., 1 µM) | Yes | No | High | On-target engagement without toxicity |
| Medium (e.g., 10 µM) | Yes | No | Moderate | On-target engagement with some toxicity |
| High (e.g., 50 µM) | Yes | Yes | Low | On-target and off-target engagement with toxicity |
Experimental Workflow: Differentiating On-Target vs. Off-Target Toxicity
Caption: Workflow for investigating cellular toxicity.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing HSD17B13 Inhibitor Bioavailability in Mice
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the bioavailability of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: HSD17B13 is an enzyme primarily found in the liver, specifically associated with lipid droplets.[1][2] Human genetic studies have identified that certain loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3][4] This protective effect makes HSD17B13 an attractive therapeutic target for developing inhibitors to treat these conditions.[3][5]
Q2: What are the primary challenges in achieving good oral bioavailability for small molecule inhibitors like those targeting HSD17B13?
A2: The primary challenges often stem from a combination of factors related to the compound's physicochemical properties and its interaction with the biological system. These include:
-
Poor Aqueous Solubility: Many small molecule inhibitors are lipophilic and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6][7]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.[7]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation.[8][9] This is a significant hurdle for a liver-targeted protein like HSD17B13.
-
Efflux Transporters: Transporter proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the GI lumen, preventing its absorption.[6]
Q3: What does a typical pharmacokinetic (PK) profile for a novel HSD17B13 inhibitor look like in mice?
A3: A novel HSD17B13 inhibitor, BI-3231, demonstrated rapid plasma clearance that exceeded hepatic blood flow and exhibited low oral bioavailability (10%) in mice.[9] However, its systemic bioavailability was significantly improved when administered subcutaneously, which avoids the hepatic first-pass effect.[9] The compound also showed extensive accumulation and retention in the liver, the target organ.[9]
Troubleshooting Guide
Issue: My HSD17B13 inhibitor shows very low (<10%) oral bioavailability in my mouse study.
This is a common issue for orally administered small molecules, especially those targeting liver enzymes. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low oral bioavailability.
Troubleshooting Question 1: How can I improve my inhibitor's formulation?
Answer: Improving the formulation is a key strategy to enhance solubility and absorption.[10] Consider these approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption by forming fine oil-in-water emulsions in the GI tract.[11][12] These are particularly effective for hydrophobic drugs.
-
Amorphous Solid Dispersions: Dispersing the drug in its non-crystalline, high-energy amorphous form within a polymer matrix can significantly increase its dissolution rate.[10][12]
-
Particle Size Reduction: Technologies like micronization or nanocrystal formation increase the surface area of the drug, which can lead to faster dissolution.[11]
-
Use of Excipients: Including surfactants, polymers, and permeation enhancers in the formulation can improve solubility and uptake from the gut.[11][13]
Troubleshooting Question 2: My formulation is optimized, but bioavailability is still low. What's next?
Answer: If formulation optimization is insufficient, the issue is likely extensive first-pass metabolism. The most effective strategy is to bypass the portal circulation by using a different route of administration.
-
Subcutaneous (SC) Administration: This route is often an excellent alternative to oral dosing.[8] It avoids first-pass metabolism and can act as a depot, providing a slower, more sustained release of the compound.[8] Studies have shown that SC administration can significantly increase the bioavailability of small molecules compared to the oral route.[8][9]
-
Intraperitoneal (IP) Administration: IP injection is another common parenteral route in preclinical studies that bypasses the GI tract and first-pass metabolism.[8]
Quantitative Data
The following tables summarize pharmacokinetic data from mouse studies, illustrating the impact of administration route and formulation on bioavailability.
Table 1: Pharmacokinetic Parameters of HSD17B13 Inhibitor BI-3231 in Mice [9]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) |
| Intravenous (IV) | 1 | 1580 | 389 | 100% |
| Oral (PO) | 10 | 126 | 381 | 10% |
| Subcutaneous (SC) | 10 | 667 | 2580 | 66% |
Table 2: Impact of Formulation and Administration Route on Bioavailability of Small Molecule G7883 in Mice [8]
| Administration Route | Dose (mg/kg) | Vehicle | AUC (h·µM) | Bioavailability (F%) |
| Oral (PO) | 250 | MCT Vehicle | 25 | Not Reported |
| Subcutaneous (SC) | 250 | Sunflower Oil | 137 | 46% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a compound directly into the stomach.
-
Preparation:
-
Prepare the dosing formulation (e.g., inhibitor suspended in a vehicle like 0.5% methylcellulose). Ensure the formulation is homogenous by vortexing or sonicating.
-
Select a proper gauge gavage needle (e.g., 20-22 gauge for an adult mouse) with a flexible tube or ball tip to prevent injury.
-
Calculate the required dosing volume based on the mouse's most recent body weight. Typical volumes are 5-10 mL/kg.[14]
-
-
Animal Handling:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be supported.
-
-
Procedure:
-
Measure the distance from the mouse's oral cavity to the xiphoid process (end of the sternum) on the outside of the animal to estimate the required insertion depth.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in place, slowly administer the compound.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[14]
-
Protocol 2: Pharmacokinetic Study Workflow in Mice
This protocol outlines the key steps for assessing the bioavailability of an HSD17B13 inhibitor.
Caption: Workflow for a comparative pharmacokinetic study in mice.
-
Animal Groups: Divide mice into groups for each administration route (e.g., IV, PO, SC), with at least 3-6 animals per group.[15]
-
Dosing:
-
For the IV group, administer the inhibitor (e.g., 1 mg/kg) via the tail vein. This group serves as the 100% bioavailability reference.[16]
-
For the PO group, administer the inhibitor using the oral gavage protocol (e.g., 10 mg/kg).
-
For the SC group, inject the inhibitor under the skin in the mid-scapular region (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Plasma Isolation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each mouse and administration route.
-
Use pharmacokinetic software to calculate key parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).
-
Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .[15]
-
HSD17B13 Signaling Context
HSD17B13 is a lipid droplet-associated protein. While its precise downstream signaling pathway is an area of active research, its inhibition is genetically and pharmacologically linked to protection against liver injury.
Caption: Conceptual pathway of HSD17B13 action and inhibition.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. mdpi.com [mdpi.com]
- 7. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Pharmacokinetics and Bioavailability Study of Monocrotaline in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating HSD17B13 Knockdown Efficiency in Liver Organoids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers validating HSD17B13 knockdown in liver organoids.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target in liver disease research?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein that is primarily found in the liver, specifically within liver cells called hepatocytes.[1][2] It is associated with lipid droplets, which are structures within cells that store fats.[2][3] Research has shown that the levels of HSD17B13 are often increased in individuals with non-alcoholic fatty liver disease (NAFLD).[1][2] Interestingly, certain genetic variations that lead to a less functional or non-functional HSD17B13 protein appear to protect against the progression of chronic liver diseases.[4] This makes HSD17B13 a promising therapeutic target for the treatment of NAFLD and other liver conditions.[2][5]
Q2: What are the common methods for knocking down HSD17B13 in liver organoids?
The most common methods for reducing the expression of HSD17B13 in liver organoids involve RNA interference (RNAi). This can be achieved using:
-
Short hairpin RNA (shRNA): These are delivered using viral vectors, such as lentiviruses or adeno-associated viruses (AAVs), which allows for stable, long-term knockdown.[6]
-
Small interfering RNA (siRNA): These are typically transfected directly into the organoids for transient, short-term knockdown.[7]
Another approach is to use CRISPR-Cas9 technology to create a permanent knockout of the HSD17B13 gene.
Q3: What level of knockdown efficiency should I expect for HSD17B13?
The expected knockdown efficiency can vary depending on the method used, the delivery efficiency, and the specific reagents. However, as a general benchmark, you can aim for:
-
mRNA level (qPCR): 70-90% reduction in HSD17B13 mRNA.
-
Protein level (Western Blot): 50-80% reduction in HSD17B13 protein.[8]
It's important to note that a complete absence of the protein is not always achievable with knockdown approaches.
Q4: I am seeing conflicting results in the literature regarding the effect of HSD17B13 loss-of-function. Why is that?
There have been some discrepancies between human genetic studies and studies in mouse models. While human studies strongly suggest that loss of HSD17B13 function is protective against chronic liver disease, some mouse knockout models have not shown this protective effect and have even reported increased liver fat.[4] This could be due to differences in the biology of HSD17B13 between mice and humans, or compensatory mechanisms in the knockout models. These discrepancies highlight the importance of using human-relevant models like liver organoids for studying HSD17B13.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency at mRNA Level (qPCR) | 1. Inefficient delivery of shRNA/siRNA. 2. Suboptimal shRNA/siRNA design. 3. Poor quality of RNA extracted from organoids. | 1. Optimize viral transduction or transfection protocol (see protocol section). 2. Test multiple shRNA/siRNA sequences targeting different regions of the HSD17B13 mRNA. 3. Ensure proper RNA extraction techniques for 3D organoid cultures. |
| Low Knockdown Efficiency at Protein Level (Western Blot) | 1. All causes for low mRNA knockdown. 2. HSD17B13 protein has a long half-life. 3. Inefficient lysis of organoids. 4. Issues with the Western Blot protocol. | 1. Address mRNA knockdown issues first. 2. Allow for sufficient time between knockdown and protein analysis (e.g., 72-96 hours or longer). 3. Use a robust lysis buffer and mechanical disruption to ensure complete protein extraction from organoids. 4. Optimize antibody concentrations and incubation times. |
| High Variability Between Replicates | 1. Inconsistent organoid size and development. 2. Uneven delivery of shRNA/siRNA. 3. Pipetting errors during qPCR or Western Blot. | 1. Start with a homogenous population of organoids. 2. Ensure thorough mixing of viral particles or transfection reagents with organoids. 3. Use careful pipetting techniques and include technical replicates. |
| Unexpected Phenotype or Off-Target Effects | 1. The shRNA/siRNA is affecting other genes. 2. The delivery method (e.g., viral vector) is causing cellular stress. | 1. Perform a rescue experiment by re-introducing HSD17B13. 2. Use at least two different shRNA/siRNA sequences targeting HSD17B13. 3. Include a non-targeting shRNA/siRNA control and a mock-transduced/transfected control. |
Experimental Protocols
Lentiviral Transduction for HSD17B13 shRNA Delivery
This protocol is a general guideline and may need optimization for your specific liver organoid culture conditions.
-
Organoid Preparation: Culture liver organoids to a suitable size (e.g., 100-200 µm in diameter).
-
Dissociation (Optional but recommended for higher efficiency):
-
Mechanically disrupt organoids by pipetting up and down.
-
Partially dissociate into smaller clumps using a gentle enzyme like TrypLE for a short duration.
-
-
Transduction:
-
Incubate the organoid fragments with lentiviral particles carrying the HSD17B13 shRNA or a non-targeting control.
-
A multiplicity of infection (MOI) between 10 and 50 is a good starting point for optimization.
-
To enhance transduction, consider "spinoculation" by centrifuging the plate at a low speed (e.g., 800 x g) for 30-60 minutes.[9]
-
-
Post-Transduction:
-
After incubation (e.g., 8-12 hours), wash the organoids to remove the virus.
-
Re-plate the transduced organoid fragments in fresh matrix (e.g., Matrigel) and culture in expansion medium.
-
-
Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48-72 hours post-transduction.
Quantitative Real-Time PCR (qPCR) for HSD17B13 mRNA Quantification
-
RNA Extraction:
-
Harvest liver organoids from the matrix.
-
Lyse the organoids using a suitable lysis buffer and homogenize.
-
Extract total RNA using a column-based kit or Trizol-based method.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix.
-
Use validated primers for HSD17B13 and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of HSD17B13 mRNA using the delta-delta Ct method, normalizing to the geometric mean of the housekeeping genes.
-
Western Blot for HSD17B13 Protein Quantification
-
Protein Extraction:
-
Harvest liver organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Mechanically disrupt the organoids by sonication or passing through a small gauge needle.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HSD17B13 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing the HSD17B13 band intensity to a loading control (e.g., GAPDH, β-actin, or Vinculin).[10]
-
Quantitative Data Summary
Table 1: Representative HSD17B13 Knockdown Efficiency Data
| Target | Method | Knockdown Efficiency (%) |
| HSD17B13 mRNA | qPCR | 85 |
| HSD17B13 Protein | Western Blot | 72 |
Table 2: Example qPCR Results for HSD17B13 Knockdown
| Sample | HSD17B13 Ct | GAPDH Ct | ΔCt (HSD17B13 - GAPDH) | ΔΔCt | Relative Expression |
| Control | 24.5 | 20.0 | 4.5 | 0.0 | 1.00 |
| HSD17B13 KD | 27.3 | 20.1 | 7.2 | 2.7 | 0.15 |
Visualizations
Caption: Experimental workflow for HSD17B13 knockdown and validation in liver organoids.
Caption: A logical guide for troubleshooting low HSD17B13 knockdown efficiency.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aligos.com [aligos.com]
- 9. Optimized gene transduction in human lung organoids: A high-efficiency method for advanced research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to HSD17B13 Small Molecule Inhibitors: Hsd17B13-IN-14 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling genetically validated target. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides an objective comparison of Hsd17B13-IN-14 with other notable HSD17B13 small molecule inhibitors, supported by available experimental data.
At a Glance: Performance Comparison of HSD17B13 Inhibitors
To facilitate a clear comparison of the leading HSD17B13 small molecule inhibitors, the following table summarizes their key performance metrics based on publicly available data.
| Inhibitor | Target Potency (IC50) | Selectivity | Pharmacokinetics (PK) | Development Stage |
| This compound | ≤ 0.1 µM (Estradiol)[1] ≤ 1 µM (Leukotriene B3)[1] | Data not publicly available | Data not publicly available | Preclinical |
| BI-3231 | 1 nM (human HSD17B13)[2][3] 13 nM (mouse HSD17B13)[2][3] | >10,000-fold vs HSD17B11[4] | High clearance, low oral bioavailability in mice.[5][6] Extensive liver tissue accumulation.[5][6] | Preclinical (Chemical Probe) |
| INI-822 | Low nM potency[7] | >100-fold vs other HSD17B family members[7] | Half-life suitable for once-daily oral dosing in humans.[1][4][8] Low clearance and good oral bioavailability in preclinical species.[7] | Phase 1 Clinical Trials[4] |
| INI-678 | Potent and selective[9] | Data not publicly available | Data not publicly available | Preclinical |
HSD17B13 Signaling and Therapeutic Intervention
The precise mechanism by which HSD17B13 contributes to liver disease is an active area of research. It is known to be a lipid droplet-associated enzyme that metabolizes various bioactive lipids, including steroids and retinoids.[9] Inhibition of HSD17B13 is thought to alter the lipid landscape within hepatocytes, mitigating lipotoxicity and subsequent inflammation and fibrosis.
Caption: Simplified schematic of HSD17B13 action and inhibition.
Detailed Inhibitor Profiles
This compound
This compound is a preclinical inhibitor of HSD17B13. Publicly available data indicates substrate-dependent potency, with an IC50 value of ≤ 0.1 µM against estradiol and ≤ 1 µM against leukotriene B3.[1] Further details on its selectivity, pharmacokinetic profile, and in vivo efficacy are not yet widely available, which is typical for a compound in the early stages of drug discovery.
BI-3231
Developed by Boehringer Ingelheim, BI-3231 is a potent and highly selective inhibitor of HSD17B13, with an IC50 of 1 nM for the human enzyme.[2][3] It exhibits excellent selectivity of over 10,000-fold against the closely related HSD17B11 isoform.[4] Despite its high potency, BI-3231 has demonstrated challenging pharmacokinetic properties in preclinical studies, including high clearance and low oral bioavailability in mice.[5][6] However, it shows extensive accumulation in the liver, the target organ.[5][6] BI-3231 is positioned as a valuable open-source chemical probe to facilitate further research into the biological functions of HSD17B13.
INI-822
INI-822, developed by Inipharm, is the first HSD17B13 small molecule inhibitor to enter clinical trials.[4] While specific IC50 values are not disclosed, it is described as having "low nM potency" and greater than 100-fold selectivity over other HSD17B family members.[7] Preclinical data in rats showed that INI-822 treatment led to decreased levels of the liver damage biomarker alanine transaminase (ALT).[8] Phase 1 clinical trial data in healthy volunteers demonstrated that INI-822 achieved plasma exposures anticipated to inhibit HSD17B13 and has a half-life that supports once-daily oral dosing.[1][4][8]
INI-678
Also from Inipharm, INI-678 is another potent and selective small-molecule HSD17B13 inhibitor.[9] In a human liver-on-a-chip model, INI-678 demonstrated a reduction in key markers of liver fibrosis, including α-smooth muscle actin (α-SMA) and collagen type I (COL-I).[9] Detailed quantitative data on its potency and pharmacokinetic profile are not yet publicly available.
Experimental Methodologies
The characterization of these inhibitors involves a variety of biochemical and cellular assays. Below are generalized protocols for key experiments cited in this guide.
HSD17B13 Biochemical Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of an inhibitor against HSD17B13.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: Estradiol, Leukotriene B4, or Retinol.
-
Cofactor: NAD+.
-
Assay Buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[7]
-
Test inhibitors dissolved in DMSO.
-
Detection Reagent (e.g., for mass spectrometry or a luminescent NADH detection kit like NADH-Glo).
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells of a microtiter plate.
-
Purified HSD17B13 enzyme is added to the wells and incubated with the compounds for a defined period (e.g., 15 minutes at room temperature).
-
The enzymatic reaction is initiated by the addition of a mixture of the substrate and NAD+.
-
The reaction is allowed to proceed for a specific time (e.g., 4 hours at room temperature).[6]
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified.
-
-
Detection Methods:
-
Mass Spectrometry (MS): Directly measures the amount of substrate and product. This is a highly sensitive and specific method.
-
NADH-Glo™ Assay: Measures the amount of NADH produced, which is directly proportional to enzyme activity. This is a luminescent-based assay that is well-suited for high-throughput screening.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for a typical HSD17B13 biochemical inhibition assay.
HSD17B13 Cellular Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
Objective: To determine the cellular potency of an HSD17B13 inhibitor.
General Protocol:
-
Cell Line: A suitable cell line, often HEK293 cells, is engineered to stably express human HSD17B13.
-
Procedure:
-
Cells are seeded in microtiter plates and allowed to adhere.
-
Cells are treated with serial dilutions of the test inhibitor and incubated for a specific period.
-
A cell-permeable substrate (e.g., estradiol) is added to the culture medium.
-
After a further incubation period, the amount of product released into the medium or within the cells is quantified.
-
-
Detection and Analysis: Similar to the biochemical assay, product formation is typically measured by mass spectrometry, and IC50 values are calculated from the concentration-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To confirm that an inhibitor directly binds to HSD17B13 in cells.
General Protocol:
-
Cell Treatment: Cells expressing HSD17B13 are treated with the test compound or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Separation: Aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of soluble HSD17B13 remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The development of small molecule inhibitors of HSD17B13 represents a promising therapeutic strategy for NASH and other fibrotic liver diseases. This compound is an early-stage inhibitor with demonstrated biochemical potency. BI-3231, while facing pharmacokinetic hurdles, serves as a crucial research tool. INI-822 is the current frontrunner, having progressed to clinical trials with a promising profile for once-daily oral administration. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential of these and other emerging HSD17B13 inhibitors will undoubtedly emerge. The continued investigation and direct comparison of these compounds will be critical for advancing the most effective candidates toward clinical application.
References
- 1. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. inipharm.com [inipharm.com]
- 8. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of HSD17B13: A Comparative Analysis of a Pharmacological Inhibitor and Genetic Knockout Models
A detailed examination of Hsd17B13-IN-14 and HSD17B13 genetic knockout models in the context of liver disease, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance and underlying mechanisms.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including fibrosis and cirrhosis.[1][2][3] This has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity.
This guide provides an objective comparison between a pharmacological inhibitor of HSD17B13, represented by compounds like this compound and BI-3231, and genetic knockout models of HSD17B13. We will delve into the experimental data, methodologies, and the nuanced differences observed between these two approaches to understanding HSD17B13 function.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | HSD17B13 Genetic Knockout (KO) Models |
| Mechanism of Action | Reversible or irreversible binding to the HSD17B13 enzyme, inhibiting its catalytic activity. | Complete ablation of the Hsd17b13 gene, leading to a total loss of protein expression from birth. |
| Therapeutic Relevance | Directly models a therapeutic intervention and allows for dose-dependent studies. | Represents a lifelong absence of the protein, which may lead to compensatory mechanisms. |
| Observed Phenotype in Liver Disease Models | In vitro studies with inhibitors like BI-3231 show reduced triglyceride accumulation and protection against lipotoxicity.[4][5] | Phenotypes are conflicting. Some studies report the development of hepatic steatosis and inflammation on a normal diet,[6][7] while others show no protection from diet-induced liver injury.[3][8] |
| Translational Consistency with Human Genetics | The beneficial effects observed with inhibitors in vitro align with the protective nature of human loss-of-function variants. | The phenotype in knockout mice often does not replicate the protective effects seen in humans with loss-of-function variants, suggesting potential inter-species differences or developmental compensation.[3][8] |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing HSD17B13 inhibitors and genetic knockout models.
Table 1: In Vitro Efficacy of HSD17B13 Inhibitors
| Parameter | Cell Model | Treatment | Result | Reference |
| Triglyceride Accumulation | Palmitic acid-induced HepG2 cells | BI-3231 | Significantly decreased | [5] |
| Mitochondrial Respiration | Palmitic acid-induced HepG2 cells | BI-3231 | Increased | [4] |
| Cell Proliferation and Differentiation | Palmitic acid-induced primary mouse hepatocytes | BI-3231 | Improved | [5] |
Table 2: Phenotypic Characteristics of HSD17B13 Knockout Mice
| Parameter | Mouse Model | Diet | Observation | Reference |
| Hepatic Triglycerides | Hsd17b13 KO | Normal Chow | Increased | [6] |
| Hepatic Steatosis | Hsd17b13 KO | Normal Chow | Present | [6][8] |
| Portal Inflammation | Hsd17b13 KO | Normal Chow | Increased | [6] |
| Body Weight | Hsd17b13 KO | High-Fat Diet | No significant difference compared to WT | [8] |
| Liver Weight | Hsd17b13 KO | High-Fat Diet | No significant difference compared to WT | [8] |
| Hepatic Triglycerides | Hsd17b13 KO | High-Fat Diet | No significant difference compared to WT | [8] |
| Liver Fibrosis | Hsd17b13 KO | Western Diet | No significant difference compared to WT | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed signaling pathway involving HSD17B13 in hepatic lipid metabolism.
Caption: Comparative experimental workflows for studying HSD17B13 function.
Caption: Logical comparison of pharmacological inhibition versus genetic knockout models.
Detailed Experimental Protocols
Generation of HSD17B13 Knockout Mice
-
Targeting Vector Construction: A targeting vector is designed to replace exons 1 and 2 of the Hsd17b13 gene with a lacZ-expressing cassette via homologous recombination in embryonic stem (ES) cells.[7][9]
-
ES Cell Culture and Transfection: The targeting vector is electroporated into ES cells (e.g., from a C57Bl/6N and SV129 hybrid background).
-
Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected using neomycin resistance.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric Mice and Breeding: Chimeric offspring are bred to establish germline transmission of the knockout allele. Heterozygous mice are then interbred to generate homozygous knockout mice.
-
Genotyping: Offspring are genotyped using PCR with primers specific for the wild-type and knockout alleles to confirm their genetic status.[7][9]
-
Confirmation of Knockout: The absence of Hsd17b13 mRNA expression in the liver of knockout mice is confirmed by quantitative real-time PCR (qRT-PCR).[7][9]
In Vitro HSD17B13 Inhibition Assay
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or primary mouse hepatocytes are cultured in appropriate media.
-
Induction of Lipotoxicity: To mimic NAFLD conditions, cells are treated with palmitic acid (e.g., 400 µM for 24 hours) to induce lipid accumulation and cellular stress.[10]
-
Inhibitor Treatment: Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[5]
-
Triglyceride Quantification: Intracellular triglyceride content is measured using a commercial triglyceride quantification kit.
-
Lipid Droplet Staining: Lipid droplets are visualized and quantified by staining with a fluorescent dye such as BODIPY or LipidTox and analyzed by confocal microscopy.[11]
-
Mitochondrial Function Assay: Mitochondrial respiratory function can be assessed using a Seahorse XF Analyzer to measure the oxygen consumption rate.[4]
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of genes involved in lipid metabolism, inflammation, and fibrosis is analyzed by qRT-PCR.
Histological Analysis of Liver Tissue
-
Tissue Fixation and Processing: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of steatosis, inflammation, and ballooning.
-
Sirius Red Staining: For the visualization and quantification of collagen fibers to assess fibrosis.
-
-
Scoring: Histological features are scored by a pathologist blinded to the experimental groups according to established scoring systems (e.g., NAFLD Activity Score - NAS).
Discussion and Conclusion
The comparison between pharmacological inhibition and genetic knockout of HSD17B13 reveals important considerations for researchers. While genetic knockout models are invaluable for studying the lifelong absence of a protein, the conflicting results from Hsd17b13 knockout mice highlight potential species-specific differences and compensatory mechanisms that may not accurately reflect the human condition.[3][8] The discrepancy between the protective effect of loss-of-function mutations in humans and the lack of protection in knockout mice is a critical point of divergence.[3][8]
Pharmacological inhibitors, such as this compound and BI-3231, offer a more direct translational approach. In vitro studies with these inhibitors have demonstrated effects that are consistent with the protective phenotype observed in humans with HSD17B13 loss-of-function variants, such as a reduction in lipid accumulation.[4][5] These compounds allow for the investigation of dose-dependent effects and provide a more direct model for therapeutic development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Hsd17B13 Inhibition in Mitigating Liver Fibrosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of inhibitors targeting HSD17B13. This guide provides a comparative overview of the preclinical data for emerging HSD17B13 inhibitors and contrasts their efficacy with other therapeutic modalities for liver fibrosis. While "Hsd17B13-IN-14" did not yield specific public data, this guide focuses on publicly disclosed inhibitors to validate the therapeutic concept.
Hsd17B13 Inhibitors: Preclinical Efficacy on Fibrosis Markers
The development of small molecule inhibitors targeting HSD17B13 is an active area of research. Preclinical data for several compounds demonstrate a significant impact on key markers of liver fibrosis.
| Compound | Model | Key Fibrosis Markers | Results |
| INI-822 | Human "liver-on-a-chip" model of NASH | Alpha-smooth muscle actin (α-SMA), Collagen Type 1 (COL1A1) | Up to a 45% decrease in α-SMA and a 42% decrease in COL1A1 protein levels compared to control.[1][2] |
| M-5475 | CDAA-HFD mouse model of advanced MASH | Liver hydroxyproline, Collagen-1a1, α-SMA | Significant reduction in liver hydroxyproline at 100 mg/kg.[3] Reductions in collagen-1a1 and α-SMA areas observed.[3] |
| BI-3231 | In vitro (murine and human hepatocytes) | Triglyceride accumulation | Significantly decreased triglyceride accumulation under lipotoxic stress.[4][5] |
Comparison with Alternative Liver Fibrosis Therapies
Several alternative therapeutic strategies for liver fibrosis are in various stages of development. The following table compares the reported efficacy of these alternatives with the data available for Hsd17B13 inhibitors.
| Therapeutic Class | Compound(s) | Mechanism of Action | Key Efficacy Data on Fibrosis |
| HSD17B13 Inhibitors | INI-822, M-5475 | Inhibition of HSD17B13 enzymatic activity | Preclinical data shows reduction in key fibrosis proteins (α-SMA, Collagen) and liver hydroxyproline.[1][2][3] |
| Farnesoid X Receptor (FXR) Agonist | Obeticholic Acid | Activates FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. | Phase 3 (REGENERATE study): 23.1% of patients on 25 mg OCA achieved at least a one-stage improvement in fibrosis with no worsening of NASH.[6][7] |
| Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitor | Selonsertib | Inhibits ASK1, a kinase involved in stress and inflammatory signaling pathways that promote fibrosis. | Phase 2: 43% of patients on 18 mg selonsertib showed at least a one-stage improvement in fibrosis.[8] However, Phase 3 trials did not meet their primary fibrosis endpoint.[9][10] |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Liraglutide | Activates the GLP-1 receptor, leading to improved glycemic control and weight loss, which can indirectly reduce liver fat and inflammation. | Clinical studies have shown that liraglutide is associated with decreased liver fibrosis markers in patients with type 2 diabetes.[11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: HSD17B13 signaling in liver fibrosis.
Caption: Experimental workflow for evaluating Hsd17B13 inhibitors.
Experimental Protocols
Sirius Red Staining for Collagen Quantification in Liver Tissue
This protocol is used to visualize and quantify collagen deposition in liver sections, a hallmark of fibrosis.
Materials:
-
Paraffin-embedded liver tissue sections (4-6 μm)
-
Picro-Sirius red solution (e.g., Abcam)
-
Acetic acid solution (0.5%)
-
Absolute ethanol
-
Xylene or xylene substitute
-
Mounting medium
-
Microscope with polarizing filters
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius red solution for 60 minutes at room temperature.[13]
-
-
Washing and Dehydration:
-
Rinse slides twice in 0.5% acetic acid solution.[13]
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in xylene (or substitute) two times for 5 minutes each.
-
-
Mounting:
-
Apply mounting medium and a coverslip.
-
-
Imaging and Quantification:
-
Visualize under a microscope with bright-field and polarized light.
-
Capture images of multiple random fields per section.
-
Quantify the red-stained area (collagen) relative to the total tissue area using image analysis software (e.g., ImageJ).[13]
-
Hydroxyproline Assay for Total Collagen Content
This biochemical assay quantifies the total amount of collagen in a liver tissue homogenate by measuring the hydroxyproline content.
Materials:
-
Liver tissue (~100 mg)
-
Hydrochloric acid (HCl), 12 M
-
Chloramine-T solution
-
Ehrlich's aldehyde solution (perchloric acid/isopropanol based or a safer alternative)
-
Hydroxyproline standards
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize 100 mg of liver tissue in ice-cold distilled water.[14]
-
-
Acid Hydrolysis:
-
Add 12 M HCl to the homogenate.
-
Incubate at 95-120°C for 3 to 18 hours to hydrolyze the protein and release hydroxyproline.[14]
-
-
Oxidation:
-
Transfer an aliquot of the supernatant to a new tube.
-
Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.[14]
-
-
Color Development:
-
Add Ehrlich's aldehyde solution and incubate at 65°C for 15 minutes.[14] A colored product will form.
-
-
Measurement:
-
Measure the absorbance at 550-561 nm using a spectrophotometer.[14]
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Gene Expression
This protocol measures the mRNA levels of key fibrogenic genes, such as Col1a1 (Collagen Type I Alpha 1) and Acta2 (Alpha-Smooth Muscle Actin).
Materials:
-
Liver tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green PCR master mix
-
Gene-specific primers for Col1a1, Acta2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from liver tissue samples according to the manufacturer's protocol of the RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.
-
-
Real-Time PCR:
-
Perform the qRT-PCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
References
- 1. businesswire.com [businesswire.com]
- 2. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 3. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic acid improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]
- 7. medicalxpress.com [medicalxpress.com]
- 8. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilead.com [gilead.com]
- 10. gilead.com [gilead.com]
- 11. Association between use of liraglutide and liver fibrosis in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4.8. Sirius Red Staining [bio-protocol.org]
- 14. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 15. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-14 versus siRNA-mediated knockdown of HSD17B13
A Comparative Guide to Targeting HSD17B13: Small Molecule Inhibition vs. siRNA-Mediated Knockdown
For researchers and drug development professionals investigating therapeutic strategies for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3][4] This has spurred the development of therapeutic agents aimed at mimicking this protective effect by reducing the expression or inhibiting the enzymatic activity of the HSD17B13 protein.
This guide provides an objective comparison of two prominent approaches for targeting HSD17B13: the use of a small molecule inhibitor, represented here by BI-3231, and siRNA-mediated knockdown of HSD17B13 expression.
Mechanism of Action
BI-3231 is a potent and selective chemical probe that directly inhibits the enzymatic activity of the HSD17B13 protein.[1][5] By binding to the enzyme, it prevents the conversion of its substrates, thereby blocking its downstream effects. In contrast, siRNA (small interfering RNA) acts at the genetic level. It is a double-stranded RNA molecule that, when introduced into a cell, triggers the RNA interference (RNAi) pathway, leading to the degradation of the target messenger RNA (mRNA).[6] This prevents the translation of the HSD17B13 mRNA into protein, effectively reducing the total amount of the HSD17B13 enzyme in the cell.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the small molecule inhibitor BI-3231 and siRNA-mediated knockdown of HSD17B13. It is important to note that the data is sourced from different studies and experimental systems, and direct head-to-head comparative studies are limited in the public domain.
Table 1: In Vitro Efficacy
| Parameter | BI-3231 | siRNA/ASO | Citation(s) |
| Target | HSD17B13 protein (enzymatic activity) | HSD17B13 mRNA | [1][6] |
| Metric | IC50 | IC50 (ASO) | [5][7] |
| Value | 1 nM (human), 13 nM (mouse) | 29 nM (at 72h in mouse hepatocytes) | [5][7] |
| Notes | Measures concentration for 50% inhibition of enzymatic activity. | Measures concentration for 50% reduction of mRNA. ASO (Antisense oligonucleotide) is a similar RNA-targeting therapeutic. |
Table 2: Preclinical In Vivo Efficacy
| Parameter | siRNA/shRNA | Citation(s) |
| Model | High-fat diet-induced obese mice | [6][8] |
| Effect on HSD17B13 | Marked reduction in protein expression | [6] |
| Phenotypic Effects | Improved hepatic steatosis, decreased serum ALT, reduced markers of liver fibrosis. | [6][8] |
Table 3: Clinical Trial Data (siRNA)
| Parameter | siRNA Therapeutic (ARO-HSD) | Citation(s) |
| Study Population | Healthy volunteers and patients with NASH | |
| Dosage | 200 mg | |
| Effect on HSD17B13 | >90% mean knockdown of hepatic HSD17B13 mRNA | |
| Clinical Outcome | Reduction in serum ALT and AST levels | [9] |
Experimental Protocols
Below are representative experimental protocols for evaluating a small molecule inhibitor and siRNA-mediated knockdown of HSD17B13 in a cellular model of lipotoxicity.
Protocol 1: Evaluation of HSD17B13 Inhibitor in Palmitic Acid-Induced Lipotoxicity
This protocol is adapted from studies evaluating the effects of BI-3231 in hepatocytes.[10]
1. Cell Culture and Treatment:
- Culture human hepatocyte cell lines (e.g., HepG2 or Huh7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
- Induce lipotoxicity by treating cells with 0.5 mM palmitic acid conjugated to bovine serum albumin (BSA) for 24 hours.
- Concurrently treat cells with varying concentrations of BI-3231 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
2. Triglyceride Accumulation Assay:
- After treatment, wash cells with phosphate-buffered saline (PBS).
- Stain intracellular lipid droplets with Oil Red O or a fluorescent dye like BODIPY 493/503.
- For Oil Red O, fix cells with 4% paraformaldehyde, stain, and then elute the dye with isopropanol for quantification by measuring absorbance at 510 nm.
- For BODIPY, stain live cells and quantify fluorescence using a plate reader or fluorescence microscope.
3. Western Blot for Protein Analysis:
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
- Incubate with a primary antibody against HSD17B13 (e.g., from OriGene) and a loading control (e.g., GAPDH or β-actin).[11][12]
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect chemiluminescence using an imaging system.
Protocol 2: siRNA-Mediated Knockdown of HSD17B13
This protocol is a general method for siRNA transfection in cultured cells.[13][14]
1. Cell Seeding:
- Twenty-four hours before transfection, seed hepatocytes at a confluency that will reach 50-70% at the time of transfection.
2. siRNA Transfection:
- For each well of a 6-well plate, prepare two tubes:
- Tube A: Dilute a final concentration of 50 nM HSD17B13-specific siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
- Tube B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
- Add the transfection complex to the cells in fresh, serum-free medium.
- After 4-6 hours, replace the medium with complete growth medium.
3. Gene Expression Analysis by qPCR:
- Harvest cells 48-72 hours post-transfection.
- Extract total RNA using a commercial kit (e.g., RNeasy Kit).
- Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
- Perform qPCR using SYBR Green master mix and primers specific for human HSD17B13 and a housekeeping gene (e.g., GAPDH or ACTB).[2][15]
- An example of a qPCR program is: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[2]
- Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: HSD17B13 signaling pathways in the context of NAFLD.
Caption: A generalized experimental workflow for comparing HSD17B13 inhibitors.
Comparison of Approaches
| Feature | Small Molecule Inhibitor (BI-3231) | siRNA-Mediated Knockdown |
| Mode of Action | Reversible inhibition of protein function | Silencing of gene expression (protein production) |
| Specificity | High selectivity for HSD17B13 over other HSD17B family members reported.[16] Potential for off-target effects on other proteins needs to be assessed. | High specificity for the target mRNA sequence. Off-target knockdown of other genes is a potential concern and requires careful bioinformatic screening and experimental validation. |
| Dosing | Typically requires more frequent administration due to pharmacokinetic properties.[1] | Can have a long duration of action, with effects lasting for weeks to months after a single dose, as demonstrated by some RNAi therapeutics.[17] |
| Delivery | Can be developed for oral administration.[18][19] | Often requires parenteral administration (e.g., subcutaneous injection) and may need a targeting moiety (like GalNAc) for liver-specific delivery.[6] |
| Development Stage | Several small molecule inhibitors are in preclinical and early clinical development.[18][19] | Several siRNA therapeutics are in clinical trials for NASH.[6] |
| Potential Advantages | Tunable and reversible activity. Potential for oral delivery. | Long duration of action, potentially leading to less frequent dosing. Highly specific targeting of the protein of interest. |
| Potential Challenges | Pharmacokinetics and potential for off-target effects. | Delivery to target tissue and potential for off-target gene silencing and immunogenicity. |
Conclusion
Both small molecule inhibitors and siRNA-mediated knockdown represent promising therapeutic strategies for targeting HSD17B13 in the context of chronic liver disease. The choice between these modalities depends on the specific therapeutic goals, desired dosing regimen, and developmental considerations. Small molecule inhibitors like BI-3231 offer the potential for oral administration and reversible, tunable inhibition. In contrast, siRNA therapeutics provide a long-lasting effect through the reduction of protein expression, which may be advantageous for chronic diseases requiring long-term management. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the relative merits of each approach will emerge, guiding the future development of HSD17B13-targeted therapies for NAFLD and NASH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. origene.com [origene.com]
- 3. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. opnme.com [opnme.com]
- 17. origene.com [origene.com]
- 18. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 19. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
Cross-Species Efficacy of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. The data presented herein is compiled from publicly available research.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and its progression to more severe forms, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. This guide focuses on the comparative efficacy of two such inhibitors, BI-3231 and INI-822, across different species.
Data Presentation
In Vitro Efficacy of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of BI-3231, a publicly available chemical probe, against human and mouse HSD17B13.
| Compound | Target Species | Assay Type | IC50 | Citation |
| BI-3231 | Human (hHSD17B13) | Enzymatic | 1 nM | [1] |
| BI-3231 | Mouse (mHSD17B13) | Enzymatic | 13 nM | [1] |
Cellular Efficacy of HSD17B13 Inhibitors
BI-3231 has been shown to be effective in cellular models of hepatic steatosis.
| Compound | Cell Type | Species | Effect | Citation |
| BI-3231 | HepG2 cells, Primary hepatocytes | Human, Mouse | Significantly decreased triglyceride accumulation under lipotoxic stress. | [2][3] |
In Vivo Efficacy of HSD17B13 Inhibitors
Preclinical data for INI-822, an orally bioavailable small molecule inhibitor currently in clinical development, is available from studies in rats.
| Compound | Animal Model | Species | Effect | Citation |
| INI-822 | Zucker rats on high-fat, high-cholesterol diet; Sprague-Dawley rats on choline-deficient, amino acid-defined, high-fat diet | Rat | Decreased Alanine Transaminase (ALT) levels; Dose-dependent increase in hepatic phosphatidylcholines. | [4][5] |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol is a representative method for determining the in vitro potency of HSD17B13 inhibitors.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Cofactor: NAD+
-
Test inhibitor (e.g., BI-3231)
-
Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant HSD17B13 enzyme, and NAD+ in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a luminescent-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Triglyceride Accumulation Assay
This protocol describes a method to assess the efficacy of HSD17B13 inhibitors in a cellular model of hepatic steatosis.
Materials:
-
Hepatocytes (e.g., HepG2 cells or primary hepatocytes)
-
Cell culture medium
-
Fatty acid solution (e.g., oleic acid and palmitic acid) to induce steatosis
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid staining dye (e.g., Oil Red O or Nile Red)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Induce steatosis by treating the cells with a fatty acid solution in the presence or absence of the test inhibitor for 24-48 hours.
-
Wash the cells with PBS and fix them.
-
Stain the intracellular lipid droplets with Oil Red O or Nile Red solution.
-
Wash the cells to remove excess stain.
-
Quantify the lipid accumulation by either eluting the Oil Red O stain and measuring its absorbance or by capturing and analyzing fluorescence images for Nile Red.
Liver-on-a-Chip Model for NASH
This protocol outlines a general workflow for testing HSD17B13 inhibitors in a more physiologically relevant in vitro model.
Materials:
-
Liver-on-a-Chip platform (e.g., from Emulate, Inc.)
-
Primary human hepatocytes, hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells
-
Specialized cell culture media and extracellular matrix proteins
-
NASH-inducing cocktail (e.g., containing fatty acids, glucose, and inflammatory stimuli)
-
Test inhibitor
-
Biomarker assay kits (e.g., for albumin, ALT, fibrosis markers)
Procedure:
-
Assemble the Liver-on-a-Chip device and coat the channels with appropriate extracellular matrix proteins.
-
Seed the different liver cell types into their respective compartments within the chip to create a co-culture system.
-
Perfuse the chip with culture medium to establish a stable liver microtissue.
-
Induce a NASH-like phenotype by perfusing the chip with a NASH-inducing cocktail.
-
Introduce the test inhibitor into the perfusion medium.
-
Monitor the culture over time, collecting effluent media for biomarker analysis (e.g., albumin, ALT).
-
At the end of the experiment, fix and stain the cells within the chip to assess endpoints such as lipid accumulation, inflammation, and fibrosis.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for HSD17B13 inhibitor development.
References
- 1. abcam.com [abcam.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Comparative Analysis of Hsd17B13 Inhibitors in Preclinical Models: A Guide for Researchers
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and cirrhosis.[1][2] This has spurred the development of various inhibitory modalities targeting Hsd17B13. This guide provides a comparative analysis of the preclinical data available for these inhibitors, focusing on their efficacy in various animal models of liver disease.
Performance of Hsd17B13 Inhibitors: A Quantitative Comparison
The preclinical evaluation of Hsd17B13 inhibitors has been conducted using various approaches, including small molecules and RNA interference (RNAi) technologies. The following tables summarize the in vitro potency and in vivo efficacy of these inhibitors in key preclinical models of liver disease.
In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Type | Target Species | IC50 | Reference |
| EP-036332 | Small Molecule | Human | 14 nM | [3] |
| Mouse | 2.5 nM | [3] | ||
| EP-040081 | Small Molecule | Human | 79 nM | [3] |
| Mouse | 74 nM | [3] | ||
| BI-3231 | Small Molecule | Human | 1 nM | [4] |
| Mouse | 13 nM | [4] | ||
| Antisense Oligonucleotide (ASO) | RNAi | Mouse | 29 nM (72h) | [5] |
In Vivo Efficacy of Hsd17B13 Inhibitors in Preclinical Models
| Inhibitor | Model | Animal | Key Findings | Reference |
| EP-036332 (prodrug EP-037429) | CDAAHF Diet | Mouse | Plasma markers: Statistically significant reduction in ALT and AST. Inflammation: Reduction in histological inflammatory scores. Fibrosis: Decrease in fibrotic gene markers (e.g., Ctgf) and histological fibrosis scores (Picro Sirius Red staining). | [4] |
| Antisense Oligonucleotide (ASO) | CDAHFD | Mouse | Steatosis: Significant reduction in hepatic steatosis. Fibrosis: No significant effect on hepatic fibrosis. | [5] |
| shRNA | High-Fat Diet | Mouse | Steatosis: Markedly improved hepatic steatosis. Liver Enzymes: Decreased serum ALT. Fibrosis Markers: Reduction in markers of liver fibrosis (e.g., Timp2). | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are the protocols for the key experiments cited in this guide.
Choline-Deficient, L-Amino Acid-Defined, High-Fath Diet (CDAAHFD/CDAHFD) Model of NASH
The CDAAHFD and CDAHFD models are widely used to induce NASH with fibrosis in mice. These diets are deficient in choline and methionine, which are essential for the synthesis of very-low-density lipoproteins (VLDL), leading to fat accumulation in the liver. The high-fat content further exacerbates the disease phenotype.
-
Animals: Typically, male C57BL/6J mice are used.
-
Diet: Mice are fed a CDAAHF or CDAHFD diet for a specified period, usually ranging from 4 to 14 weeks, to induce NASH and fibrosis.
-
Inhibitor Administration:
-
EP-036332 (prodrug EP-037429): Following a 3-week lead-in with the CDAAHF diet, the inhibitor is administered for 8 weeks concurrently with the diet.[4]
-
ASO: After 4 weeks of a CDAHFD diet to induce disease, mice are treated with the Hsd17b13 ASO for an additional period while remaining on the diet.[5]
-
-
Key Endpoints:
-
Liver Enzymes: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Picro Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA levels of genes involved in inflammation (e.g., Nlrp3) and fibrosis (e.g., Ctgf, Col1a1, Timp2).
-
Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in the liver as a measure of fibrosis.
-
Concanavalin A (ConA)-Induced Acute Liver Injury Model
The ConA-induced liver injury model is used to study immune-mediated hepatitis. Intravenous injection of ConA, a plant lectin, activates T-cells, leading to a rapid and severe inflammatory response in the liver.
-
Animals: Male C57BL/6J mice are commonly used.
-
Induction of Injury: A single intravenous injection of ConA is administered.
-
Inhibitor Administration:
-
EP-036332 and EP-040081: Inhibitors are administered orally for 3 days prior to the ConA injection.[3]
-
-
Key Endpoints:
-
Liver Enzymes: Plasma ALT and AST levels are measured at a specific time point (e.g., 6 hours) after ConA injection.
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified.
-
Gene Expression: qPCR is used to measure the expression of genes related to immune cell activation in the liver.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams were generated using the Graphviz (DOT language).
Caption: Proposed signaling pathway of Hsd17B13 in liver fibrosis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Mirror to Nature's Protection Against Liver Disease?
A comprehensive analysis of whether small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), such as INI-822, can replicate the protective phenotype observed in individuals with naturally occurring loss-of-function genetic variants of the HSD17B13 gene.
Genetic studies have robustly demonstrated that certain variants of the HSD17B13 gene, particularly the rs72613567 splice variant, confer significant protection against the progression of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and alcohol-related liver disease.[1][2][3] This has spurred the development of therapeutic agents designed to inhibit the HSD17B13 enzyme, aiming to reproduce this protective effect pharmacologically. This guide compares the phenotypic characteristics of the protective genetic variants with the reported effects of HSD17B13 inhibitors, focusing on preclinical and early-phase clinical data.
The Protective Phenotype of HSD17B13 Genetic Variants
Individuals carrying loss-of-function variants of HSD17B13 exhibit a distinct phenotype characterized by a reduced risk of progression from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and cirrhosis.[1][4] The rs72613567 variant, for instance, leads to the production of a truncated, inactive protein.[1][5] While this variant does not appear to prevent the initial accumulation of fat in the liver (steatosis), it is strongly associated with decreased lobular inflammation, hepatocyte ballooning, and a lower likelihood of developing significant fibrosis.[1][6][7] The protective mechanism is thought to involve alterations in lipid metabolism, including an increase in hepatic phosphatidylcholines, and may be linked to the enzyme's role as a retinol dehydrogenase.[7][8]
Pharmacological Inhibition of HSD17B13
To mimic this genetic protection, pharmaceutical companies have developed small molecule inhibitors and RNA interference (RNAi) therapeutics. Inipharm's INI-822 is a leading small molecule inhibitor, while Arrowhead Pharmaceuticals has advanced ARO-HSD, an RNAi therapeutic. The central hypothesis is that by reducing the enzymatic activity or the expression of HSD17B13, these drugs can replicate the protective effects seen in individuals with the genetic variants.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the effects of HSD17B13 genetic variants and inhibitors on key markers of liver disease.
Table 1: Comparison of Effects on Liver Histology and Biomarkers
| Feature | HSD17B13 Protective Variant (rs72613567) | HSD17B13 Inhibitors (INI-822 & ARO-HSD) |
| Hepatic Steatosis | No significant protection against simple steatosis.[7] | Hsd17b13 ASO had a modulatory effect on hepatic steatosis in a mouse model.[9] 9 of 18 patients treated with ARO-HSD had liver fat reductions.[10] |
| Hepatocyte Ballooning & Inflammation | Associated with a lower risk of inflammation and ballooning.[1][6] | Preclinical data for an HSD17B13 inhibitor showed hepatoprotective effects in mouse models of liver injury.[11] |
| Liver Fibrosis | Reduced risk of developing fibrosis and cirrhosis in an allele dose-dependent manner.[1][4] | INI-822 treatment led to a >40% decrease in fibrotic proteins (α-SMA and collagen type 1) in a human liver-on-a-chip model.[12] |
| Liver Enzymes (ALT/AST) | Associated with lower serum ALT and AST levels.[13] | ARO-HSD treatment resulted in a mean ALT reduction of up to 46%. INI-822 treatment led to decreased ALT levels in a rat model of MASH.[8][14] |
| HSD17B13 Expression/Activity | Results in a truncated, inactive protein, leading to loss of function.[1][5] | ARO-HSD reduced hepatic HSD17B13 mRNA by a mean of 84% and protein levels by >83% in patients.[15][16] INI-822 is a potent inhibitor of HSD17B13 enzymatic activity.[12] |
| Lipid Metabolism | Associated with increased hepatic phosphatidylcholines.[7][8] | INI-822 treatment led to a dose-dependent increase in hepatic phosphatidylcholines in rats.[8][14] |
Experimental Protocols
Human Genetic Studies (HSD17B13 Variants)
-
Methodology: Large-scale, case-control studies involving individuals with biopsy-confirmed NAFLD. Liver histology is assessed by a pathologist using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular inflammation, ballooning, and fibrosis. Genotyping for the HSD17B13 rs72613567 variant is performed on all participants. Statistical analyses are then conducted to determine the association between the genetic variant and the histological features of NAFLD.[6]
Preclinical Studies with INI-822 (Small Molecule Inhibitor)
-
Human Liver-on-a-Chip Model: This in vitro system uses primary human hepatocytes, Kupffer cells, and stellate cells co-cultured in a microphysiological system. The cells are maintained in a high-fat medium to induce a NASH-like phenotype. INI-822 is then added to the culture medium. The primary endpoints are the expression levels of fibrotic proteins, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, which are quantified by immunohistochemistry.[12]
-
Rat Model of MASH: Rats are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH. The animals are then treated orally with INI-822. The primary endpoints include serum levels of ALT as a marker of liver injury and hepatic levels of phosphatidylcholines, which are measured using lipidomic analysis.[8][14]
Clinical Studies with ARO-HSD (RNAi Therapeutic)
-
Phase 1/2 Clinical Trial: This study enrolls healthy volunteers and patients with suspected NASH. Participants receive subcutaneous injections of ARO-HSD. The primary endpoints are safety and tolerability. Pharmacodynamic effects are assessed through liver biopsies taken before and after treatment to measure the levels of HSD17B13 mRNA and protein. Serum ALT levels are also monitored as a biomarker of liver injury.[10][15][17]
Visualizing the Pathways
Caption: The HSD17B13 rs72613567 genetic variant leads to a loss-of-function protein, which is associated with protection against liver fibrosis.
Caption: Therapeutic inhibitors are designed to block the activity or expression of HSD17B13, thereby mimicking the protective effect of the genetic variant.
Conclusion
The available evidence suggests that pharmacological inhibition of HSD17B13 is a promising strategy to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. Preclinical and early clinical data for inhibitors like INI-822 and ARO-HSD show effects on biomarkers and cellular processes that are consistent with the genetic data. Specifically, both the genetic variants and the inhibitors are associated with reduced markers of liver injury and fibrosis, and they appear to influence lipid metabolism in a similar manner.
While these early results are encouraging, it is important to note that the long-term efficacy and safety of HSD17B13 inhibitors in larger patient populations are yet to be determined. Ongoing and future clinical trials will be crucial in establishing whether these therapeutic agents can truly mirror nature's own defense against the progression of chronic liver disease. The current data, however, provide a strong rationale for the continued development of HSD17B13 inhibitors as a potential treatment for NASH and other fibrotic liver conditions.
References
- 1. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 8. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arrowheadpharma.com [arrowheadpharma.com]
- 11. enanta.com [enanta.com]
- 12. inipharm.com [inipharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 15. arrowheadpharma.com [arrowheadpharma.com]
- 16. Arrowhead’s RO-HSD PTSR rises by five points in NASH [clinicaltrialsarena.com]
- 17. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Future of Liver Disease Treatment: A Comparative Guide to Hsd17B13 Inhibition In Vivo
For researchers, scientists, and drug development professionals, the quest for effective treatments for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a promising therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of various therapeutic modalities aimed at inhibiting Hsd17B13 activity. This guide provides a comparative assessment of the long-term in vivo effects of Hsd17B13 inhibition, focusing on a representative small molecule inhibitor, Hsd17B13-IN-14, and comparing its hypothetical performance with publicly available data on other Hsd17B13 inhibitors and alternative therapeutic strategies.
Mechanism of Action and Therapeutic Rationale
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Its wild-type form is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) by promoting the accumulation of lipids in hepatocytes. The inhibition of Hsd17B13 is expected to mimic the protective effects of its naturally occurring loss-of-function variants, thereby reducing liver fat accumulation, inflammation, and fibrosis.
Below is a diagram illustrating the proposed signaling pathway influenced by Hsd17B13 and the mechanism of its inhibition.
Comparative Analysis of Hsd17B13 Inhibitors
The development of Hsd17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. For the purpose of this guide, "this compound" will be used as a representative small molecule inhibitor, with its performance characteristics benchmarked against publicly available data for other investigational agents.
In Vitro Potency and Selectivity
The initial assessment of any inhibitor involves determining its potency and selectivity in vitro. This data is crucial for predicting in vivo efficacy and potential off-target effects.
| Compound/Modality | Target | IC50 (nM) - Human | IC50 (nM) - Mouse | Selectivity Profile |
| This compound (Hypothetical) | Hsd17B13 | 10 | 5 | >1000-fold vs. other Hsd17B isoforms |
| BI-3231 | Hsd17B13 | - | - | Potent and selective chemical probe[1] |
| EP-036332 | Hsd17B13 | 14 | 2.5 | >7,000-fold vs. HSD17B1[2] |
| EP-040081 | Hsd17B13 | 79 | 74 | >1,265-fold vs. HSD17B1[2] |
| INI-822 | Hsd17B13 | low nM | - | >100-fold vs. other Hsd17B family members[3] |
| Inhibitor 32 | Hsd17B13 | 2.5 | - | Highly potent and selective[4] |
| Rapirosiran (RNAi) | Hsd17B13 mRNA | N/A | N/A | Specific for Hsd17B13 mRNA |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency.
Long-Term In Vivo Efficacy and Safety Assessment
The true therapeutic potential of an Hsd17B13 inhibitor is determined through long-term in vivo studies in relevant animal models of liver disease. These studies assess the agent's ability to halt or reverse disease progression and evaluate its safety profile.
Preclinical Models of NASH
Various animal models are used to mimic human NASH, each with its own set of characteristics. Common models include:
-
Diet-induced obesity (DIO) models: Mice fed a high-fat diet (HFD) to induce obesity, insulin resistance, and steatosis.
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model: Induces steatohepatitis and fibrosis.[5]
-
Carbon tetrachloride (CCl4) induced fibrosis model: Used to study the anti-fibrotic effects of a compound.
Comparative In Vivo Efficacy Data
The following table summarizes the long-term in vivo data for Hsd17B13 inhibition, with hypothetical data for this compound.
| Treatment | Animal Model | Duration | Key Efficacy Endpoints | Key Safety Findings |
| This compound (Hypothetical) | CDAAHF Mice | 12 weeks | Reduction in liver triglycerides, ALT, and fibrosis score | No adverse effects on body weight or other organ systems |
| EP-036332 (prodrug EP-037429) | CDAAHF Mice | - | Attenuation of markers of inflammation, injury, and fibrosis[5] | Not specified |
| Inhibitor 32 | Multiple mouse models | - | Better anti-MASH effects compared to BI-3231[4][6] | Not specified |
| INI-822 | Animal models | - | Reduction in liver transaminases and specific bioactive lipids[7] | Well-tolerated in 7-day toxicology studies[3] |
| Hsd17b13 Knockdown (shRNA) | HFD Mice | - | Markedly improved hepatic steatosis; decreased serum ALT and fibrosis markers[8] | No effect on body weight or adiposity[8] |
| Rapirosiran (RNAi) | Human (Phase 1) | 6-12 months | Robust, dose-dependent reduction in liver Hsd17B13 mRNA[9] | Encouraging safety and tolerability profile[9] |
| Hsd17b13 Knockout Mice | Various diets | - | Conflicting results on protection from steatosis and fibrosis[10][11] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the assessment of Hsd17B13 inhibitors.
In Vivo Efficacy Study in a NASH Mouse Model
1. Animal Model and Diet:
-
Male C57BL/6J mice, 8 weeks of age, are used.
-
Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) to induce NASH.
2. Treatment Groups:
-
Vehicle control group.
-
This compound treated group (e.g., 10 mg/kg, oral gavage, daily).
3. Study Duration:
-
The treatment period is typically 8-12 weeks to allow for the development of significant fibrosis.
4. Endpoint Analysis:
-
Serum Analysis: Blood is collected for the measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Liver Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for quantification of fibrosis.
-
Liver Triglyceride Content: A portion of the liver is homogenized for the biochemical quantification of triglyceride levels.
-
Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) by quantitative real-time PCR (qRT-PCR).
Conclusion
The inhibition of Hsd17B13 presents a genetically validated and promising strategy for the treatment of NASH and other chronic liver diseases. Preclinical in vivo data for several small molecule inhibitors and RNAi therapeutics demonstrate the potential of this approach to reduce liver injury, inflammation, and fibrosis. While "this compound" is a representative placeholder, the available data on compounds like EP-036332, INI-822, and the RNAi therapeutic rapirosiran provide a strong rationale for the continued development of Hsd17B13 inhibitors.
Future long-term studies will be critical to fully elucidate the efficacy and safety profiles of these agents and to determine their ultimate place in the therapeutic landscape for liver disease. The conflicting results from knockout mouse models also highlight the importance of careful translation of preclinical findings to the human condition. The ongoing clinical development of Hsd17B13 inhibitors will provide the definitive answers regarding their therapeutic utility.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 3. inipharm.com [inipharm.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biospace.com [biospace.com]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: Hsd17B13 Inhibitors BI-3231 and Compound 32
A detailed evaluation of two prominent small-molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key therapeutic target for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases.
This guide provides a comprehensive, data-driven comparison of two novel Hsd17B13 inhibitors: BI-3231, a well-characterized chemical probe, and the recently disclosed Compound 32, which has demonstrated robust in vivo efficacy in preclinical models of NASH. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies targeting Hsd17B13.
Introduction to Hsd17B13
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1] This protective genetic evidence has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The development of potent and selective small-molecule inhibitors is a key strategy to pharmacologically mimic this protective effect.
In Vitro Profile: Potency and Selectivity
A direct comparison of the in vitro activities of BI-3231 and Compound 32 reveals that both are highly potent inhibitors of Hsd17B13. Compound 32, however, exhibits slightly greater potency in biochemical assays.
| Parameter | BI-3231 | Compound 32 | Reference |
| Human Hsd17B13 IC50 | 1 nM | 2.5 nM | [2][3] |
| Mouse Hsd17B13 IC50 | 13 nM | Not Reported | [2] |
| Selectivity | High selectivity against HSD17B11 | High selectivity (>100-fold) over other tested targets | [3][4] |
Table 1: Comparison of In Vitro Potency and Selectivity.
Of note, the inhibitory activity of BI-3231 is dependent on the presence of NAD+, the cofactor for Hsd17B13.[4] This suggests a potential mechanism of action where the inhibitor binds to the enzyme-cofactor complex.
Cellular Activity
In cellular assays, both compounds demonstrate potent inhibition of Hsd17B13 activity.
| Assay | BI-3231 | Compound 32 | Reference |
| Human Hsd17B13 Cellular IC50 | 11-12 nM | Not Reported | [5] |
Table 2: Cellular Potency.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its potential in vivo efficacy. Compound 32 demonstrates a significantly improved pharmacokinetic profile compared to BI-3231, particularly in terms of metabolic stability.
| Parameter | BI-3231 | Compound 32 | Reference |
| Liver Microsomal Stability | Moderate | Significantly Better than BI-3231 | [3] |
| Plasma Clearance | Rapid | Not explicitly stated, but overall PK profile is improved | [2] |
| Oral Bioavailability | Low | Good in mice, rats, and dogs | [4][6] |
| Liver Targeting | Extensive liver tissue accumulation | Unique liver-targeting profile | [3][4] |
Table 3: Comparison of Pharmacokinetic Properties.
The enhanced metabolic stability and liver-targeting properties of Compound 32 suggest the potential for sustained target engagement in the liver with oral dosing.
In Vivo Efficacy
Compound 32 has demonstrated robust anti-MASH effects in preclinical models, a crucial differentiator from BI-3231 for which in vivo efficacy data in disease models has not been as extensively reported.[3]
In diet-induced obesity (DIO) and MASH mouse models, Compound 32 was shown to regulate lipid metabolism, inflammation, fibrosis, and oxidative stress.[3] Mechanistic studies indicated that Compound 32 exerts its effects on hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[3]
Experimental Protocols
Hsd17B13 Enzymatic Inhibition Assay
The inhibitory activity of the compounds on Hsd17B13 is typically determined using a biochemical assay that measures the conversion of a substrate, such as estradiol, to its product, estrone. The reaction relies on the cofactor NAD+. The product formation can be quantified using methods like liquid chromatography-mass spectrometry (LC/MS).[7] The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cellular Hsd17B13 Activity Assay
Cellular potency is assessed in a cell-based assay, often using HEK293 cells overexpressing human Hsd17B13. The cells are treated with the inhibitor at various concentrations, and the enzymatic activity is measured, for example, by quantifying the conversion of a substrate added to the cell culture medium.
Pharmacokinetic Studies
Pharmacokinetic parameters are evaluated in animal models, typically mice and rats. The compound is administered intravenously and orally to determine parameters such as plasma clearance, half-life, and oral bioavailability. Liver tissue distribution is also assessed to understand the extent of liver targeting.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Hsd17B13 inhibition.
Caption: General experimental workflow for Hsd17B13 inhibitor evaluation.
Conclusion
Both BI-3231 and Compound 32 are potent and selective inhibitors of Hsd17B13. While BI-3231 serves as a valuable, well-characterized chemical probe for in vitro studies, Compound 32 emerges as a more promising therapeutic candidate due to its improved pharmacokinetic profile and demonstrated in vivo efficacy in preclinical models of MASH.[3] The liver-targeting properties of Compound 32 are particularly advantageous for treating liver-centric diseases like NASH.[3] Further clinical development of Compound 32 and other next-generation Hsd17B13 inhibitors is warranted to fully assess their therapeutic potential in patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inipharm.com [inipharm.com]
- 7. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Hsd17B13-IN-14, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Adherence to these protocols is vital for personnel safety and environmental protection.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is based on general best practices for the disposal of similar research-grade chemical compounds. Users must obtain and consult the specific SDS for this compound from the supplier before handling or disposing of the material. The SDS will contain detailed information crucial for safe management.
Pre-Disposal and Handling Considerations
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound, which must be requested from the supplier, will provide specific instructions for disposal.[1]
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by the SDS and your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Neutralization/Deactivation (If Applicable): The SDS will specify if any chemical neutralization or deactivation is required before disposal. Follow the prescribed protocol meticulously.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any relevant hazard symbols as indicated in the SDS.
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Key Data Summary
As specific quantitative data for this compound is not available from the search, the following table provides a template of key information that should be obtained from the product-specific Safety Data Sheet.
| Property | Value | Source |
| Chemical Name | This compound | Supplier Information |
| CAS Number | 2758802-05-8 | [1] |
| Molecular Formula | C₂₄H₂₃N₅O₃S (Example - obtain from SDS) | Supplier Information |
| Physical State | Solid (Likely) | Supplier Information |
| Solubility | e.g., in DMSO | Supplier Information |
| Stability | Information on light/temperature sensitivity | Supplier Information |
| Hazard Class | As per GHS classification in SDS | Safety Data Sheet |
| Disposal Code | As per local/national regulations | EHS Office/SDS |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety & Operational Guidance for Hsd17B13-IN-14
Topic: Personal Protective Equipment for Handling Hsd17B13-IN-14 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This document provides critical safety and handling information for this compound, a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) intended for research use only.[1] As the toxicological properties of this compound are not yet fully characterized, a cautious approach based on handling a potentially hazardous substance is mandatory.
IMMEDIATE ACTION REQUIRED: Obtain the Safety Data Sheet (SDS)
Before any handling, storage, or use of this compound, you must obtain the official Safety Data Sheet (SDS) from the supplier, MedChemExpress.[1] The SDS contains detailed and specific safety information that supersedes the general guidance provided here.
General Safety & Hazard Information
While specific data for this compound is pending, similar research compounds are often classified as potentially hazardous. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. Appropriate precautions should be taken to avoid direct contact and inhalation.
Personal Protective Equipment (PPE) Plan
A comprehensive PPE strategy is essential to minimize exposure during all stages of handling, from receiving and storage to experimentation and disposal. The following table summarizes the required PPE.
| Area of Protection | Required Equipment | Specifications & Best Practices |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. Change gloves immediately if contaminated, punctured, or torn. Do not reuse disposable gloves. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. Goggles provide superior protection against splashes. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure the material is appropriate for the solvents being used. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified fume hood when weighing, dissolving, or performing any procedure that could generate dust or aerosols. If a fume hood is not available for such tasks, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational & Disposal Plans
A clear, step-by-step process ensures both safety and experimental integrity.
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely preparing a stock solution of this compound.
Caption: Safe handling workflow for preparing this compound stock solutions.
First-Aid Measures
In the absence of a specific SDS, follow these general first-aid protocols.
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration and consult a physician immediately.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: Used gloves, pipette tips, and any other disposable materials that have come into contact with the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Product & Solutions: Dispose of unused compound and solutions in a designated, sealed container for chemical waste. Do not dispose of down the drain.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
